4-Bromobenzylhydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABLROJJEJTWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588229 | |
| Record name | [(4-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45811-94-7 | |
| Record name | [(4-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzylhydrazine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylhydrazine is an organic compound that holds interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a substituted benzyl group attached to a hydrazine moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
This compound, with the CAS number 45811-94-7, is a colorless to pale yellow solid. It is soluble in organic solvents such as ethanol and dichloromethane. The fundamental chemical and structural properties of this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | [2] |
| Density | 1.496 g/cm³ | [2] |
| Boiling Point | 332.686 °C at 760 mmHg | [2] |
| Flash Point | 155.003 °C | [2] |
| Solubility | Soluble in ethanol and dichloromethane. | [2] |
| Storage | Store in a freezer under an inert atmosphere. | [2] |
Table 2: Structural Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(4-bromophenyl)methyl]hydrazine |
| CAS Number | 45811-94-7 |
| InChI | InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 |
| InChIKey | SABLROJJEJTWTE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)Br |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic route involves the reaction of 4-bromobenzyl bromide with hydrazine. Below is a generalized experimental protocol based on common synthetic methodologies for similar compounds.
General Synthesis of this compound
This procedure outlines the synthesis of this compound from 4-bromobenzyl bromide and hydrazine hydrate.
Materials:
-
4-Bromobenzyl bromide
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrazine hydrate to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization: The structure and purity of the synthesized this compound can be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. A ¹H NMR spectrum for this compound is available in the literature.
Potential Biological Activities and Applications in Drug Development
Direct biological studies on this compound are limited. However, the broader class of benzylhydrazine and hydrazone derivatives has been extensively investigated for a range of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This suggests that this compound is a valuable scaffold for the development of new therapeutic agents.
Antimicrobial Activity
Hydrazone derivatives of various benzylhydrazines have demonstrated significant antibacterial and antifungal properties.[1][7][9][11] The presence of the benzyl group and the reactive hydrazone linkage are thought to contribute to their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 4-bromo substitution on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency and spectrum of activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzylhydrazine and its derivatives.[3][4][10][13][14][16] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The hydrazine moiety can act as a pharmacophore, interacting with biological targets involved in cancer progression. This compound can serve as a precursor for the synthesis of novel hydrazones with potential as anticancer drugs.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's synthesis and its potential role in the development of bioactive compounds.
Caption: Synthetic pathway for this compound.
Caption: Workflow for drug discovery using this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While direct biological data on the compound itself is sparse, the well-documented antimicrobial and anticancer activities of its derivatives underscore its importance as a scaffold for generating novel therapeutic agents. Further research into the synthesis and biological evaluation of new this compound derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to leverage the chemical properties and reactivity of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromobenzylhydrazine (CAS Number: 45811-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromobenzylhydrazine, a versatile hydrazine derivative with significant applications as a building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions. Furthermore, it explores its role in the development of bioactive molecules, including pyrazole and hydrazone derivatives, and discusses their potential therapeutic applications and mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted hydrazine derivative with the molecular formula C₇H₉BrN₂.[1] It is a crucial intermediate in the synthesis of various heterocyclic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 45811-94-7 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Synonyms | (4-Bromobenzyl)hydrazine, [(4-bromophenyl)methyl]hydrazine | [1] |
| Appearance | Not explicitly stated, but related compounds are often solids. | |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectroscopy
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: While a resource indicating the availability of the ¹H NMR spectrum was found, the detailed peak assignments were not accessible.[2]
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results |
Note: A resource indicating the availability of the ¹³C NMR spectrum was found, but the specific chemical shifts were not provided.[2]
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: A resource indicating the availability of the IR spectrum was found, but the detailed peak information was not accessible.[2]
Mass Spectrometry
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available in search results |
Note: A resource indicating the availability of the mass spectrum was found, but the fragmentation data was not provided.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-bromobenzyl bromide with hydrazine.
Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Bromobenzyl bromide
-
Hydrazine hydrate
-
Sodium carbonate
-
Methanol
Procedure:
While a detailed, step-by-step protocol is not available in the provided search results, a referenced method outlines the following conditions:
-
4-Bromobenzyl bromide is reacted with hydrazine hydrate in methanol.
-
Sodium carbonate is used as a base.
-
The reaction is carried out at a temperature of 45-50°C for 3 hours.
-
This method reportedly yields 42% of the desired product.
Applications in Drug Development and Organic Synthesis
This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives, particularly pyrazoles and hydrazones, have shown promising biological activities.
Synthesis of Pyrazole Derivatives
The condensation of hydrazines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.[3][4]
General Reaction Scheme for Pyrazole Synthesis:
Caption: General synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 1-(3,4,5-trimethoxybenzyl)-3,5-disubstituted pyrazoles
This protocol, adapted for a benzylhydrazine derivative, illustrates the general procedure for pyrazole synthesis.
Materials:
-
A benzylhydrazine derivative (e.g., this compound)
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve the benzylhydrazine derivative in ethanol in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Add a catalytic amount of acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Biological Activity and Signaling Pathways of Pyrazole Derivatives:
-
Anticancer Activity: Certain pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, such as HCT116 and MCF-7.[3]
-
Kinase Inhibition: Pyrazole-based compounds have been identified as inhibitors of various kinases, including Aurora-A kinase and cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Workflow for Kinase Inhibitor Discovery:
Caption: Drug discovery workflow for pyrazole-based kinase inhibitors.
Synthesis of Hydrazone Derivatives
Hydrazones are another important class of compounds synthesized from hydrazines. They are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. Hydrazone derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.
General Reaction Scheme for Hydrazone Synthesis:
Caption: General synthesis of hydrazone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Hydrazide-Hydrazones
This protocol describes the synthesis of hydrazide-hydrazones, which are structurally related to the hydrazones that can be prepared from this compound.
Materials:
-
A hydrazide (structurally similar to a hydrazine)
-
An aromatic aldehyde
-
Ethanol (96%)
Procedure:
-
Dissolve 0.001 mole of the hydrazide in 5 mL of 96% ethanol by heating under reflux.
-
Add 0.0011 mole of the appropriate aromatic aldehyde to the solution.
-
Continue heating under reflux until a precipitate forms (typically 15-40 minutes).
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the product with cold ethanol and dry.
Biological Activity and Mechanism of Action of Hydrazone Derivatives:
-
Enzyme Inhibition: Hydrazone derivatives have been shown to be potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoenzymes I and II.[5] These enzymes are implicated in a range of diseases, including Alzheimer's disease.
-
Mechanism of Inhibition: The inhibitory activity of hydrazones is often attributed to the azomethine group (-NHN=CH-), which can interact with the active site of enzymes.[6] The presence of the hydrazone moiety can also enhance the metabolic stability and bioavailability of the compound, leading to more sustained enzyme inhibition.[5]
Safety and Handling
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of bioactive heterocyclic compounds, such as pyrazoles and hydrazones, makes it a key building block for the creation of novel therapeutic agents. The demonstrated anticancer and enzyme-inhibitory activities of its derivatives highlight the importance of further research into this compound and its analogues. This technical guide provides a foundational resource for scientists and researchers to facilitate their work with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromobenzylhydrazine from 4-Bromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzylhydrazine from 4-bromobenzyl bromide. The document details the chemical reaction, experimental protocols, and relevant data, intended to assist researchers in the successful preparation of this valuable chemical intermediate.
Introduction
This compound is a substituted hydrazine derivative of interest in medicinal chemistry and organic synthesis. The presence of the bromobenzyl moiety provides a versatile scaffold for the development of novel compounds with potential biological activities. The synthesis from 4-bromobenzyl bromide offers a direct route to this compound, utilizing the nucleophilic character of hydrazine to displace the benzylic bromide. This guide outlines a common and effective method for this transformation.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. Sodium carbonate is employed as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 4-bromobenzyl bromide.
Materials:
-
4-Bromobenzyl bromide (C₇H₆Br₂)
-
Hydrazine hydrate (N₂H₄·H₂O, concentration typically 80% or higher)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Methanol (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add anhydrous sodium carbonate (1.5 eq). Subsequently, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
Data Presentation
Table 1: Reactant and Product Properties & Reaction Parameters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at RT | Reported Yield (%) |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 62-64 | Solid | N/A |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | -51.7 | Liquid | N/A |
| This compound | C₇H₉BrN₂ | 201.07 | Not specified | Solid | 42[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks / Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.85 (s, 2H, CH₂), 3.60 (br s, 3H, NH-NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 138.5 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-CH), 121.0 (Ar-C-Br), 56.0 (CH₂) |
| IR (KBr, cm⁻¹) | ν: 3300-3150 (N-H stretching), 3020 (Ar C-H stretching), 2920, 2850 (C-H stretching), 1600, 1490 (Ar C=C stretching), 1070 (C-N stretching), 810 (p-disubstituted benzene) |
| Mass Spectrometry | m/z: 200/202 (M⁺, bromine isotopes), 121 (M⁺ - Br), 91 (C₇H₇⁺) |
Note: The spectroscopic data presented are typical expected values and may vary slightly based on the solvent and instrument used.
Safety Precautions
4-Bromobenzyl Bromide:
-
Hazards: Corrosive, causes severe skin burns and eye damage.[2][3] It is also a lachrymator (causes tearing).[2]
-
Handling: Handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid inhalation of dust and contact with skin and eyes.[2]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
Hydrazine Hydrate:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes severe skin burns and eye damage.[4] May cause an allergic skin reaction and is a suspected carcinogen.[4] It is also combustible.[4]
-
Handling: Handle in a chemical fume hood with extreme caution.[4] Wear appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[4]
-
First Aid: In case of exposure, seek immediate medical attention.[4] Remove contaminated clothing and flush the affected area with water for at least 15 minutes.[4]
Experimental Workflow
Caption: A typical workflow for the synthesis and analysis of this compound.
References
4-Bromobenzylhydrazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-Bromobenzylhydrazine. It includes its molecular formula and weight, and outlines a general synthetic application for the creation of pyrazole derivatives, a class of compounds with significant interest in pharmaceutical research.
Core Molecular Data
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 45811-94-7 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Synonyms | [(4-bromophenyl)methyl]hydrazine |
Synthetic Applications: A General Protocol for Pyrazole Synthesis
This compound serves as a valuable precursor in the synthesis of substituted pyrazoles, which are known for their diverse pharmacological activities. While a specific protocol for this compound was not detailed in the reviewed literature, a general experimental methodology for the synthesis of pyrazole derivatives from substituted benzylhydrazines is presented below. This protocol is adapted from established methods for structurally similar compounds.
Objective: To synthesize a 1-substituted-3,5-dimethylpyrazole derivative from a substituted benzylhydrazine.
Materials:
-
Substituted Benzylhydrazine (e.g., this compound)
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzylhydrazine (1.0 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole derivative.
Experimental Workflow
The logical flow of the general synthesis of pyrazoles from benzylhydrazines is depicted in the following diagram.
Biological Significance
The literature reviewed did not contain specific information regarding the signaling pathways or direct biological activities of this compound itself. However, the pyrazole derivatives synthesized from such precursors are of high interest in drug discovery. Pyrazoles are a well-known class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of novel pyrazole derivatives from precursors like this compound is a key strategy in the development of new therapeutic agents. Further research is required to elucidate the specific biological profile of this compound and its derivatives.
Spectroscopic Characterization of 4-Bromobenzylhydrazine: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromobenzylhydrazine, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and general experimental protocols.
Molecular Structure
This compound
-
Chemical Formula: C₇H₉BrN₂
-
Molecular Weight: 201.07 g/mol
-
Structure: A benzyl group substituted with a bromine atom at the para-position, which is in turn bonded to a hydrazine moiety.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to CH₂NHNH₂) |
| ~ 7.20 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 3.85 | Singlet | 2H | -CH₂- |
| ~ 3.60 (broad) | Singlet | 3H | -NH-NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Ar-C -CH₂ |
| ~ 131 | Ar-C H (ortho to Br) |
| ~ 130 | Ar-C H (ortho to CH₂) |
| ~ 121 | Ar-C -Br |
| ~ 55 | -C H₂- |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretching (hydrazine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |
| 1070 | Strong | C-Br stretching |
| 820 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 202/200 | [M]⁺ (Molecular ion) |
| 171/169 | [M - NHNH₂]⁺ |
| 121 | [C₇H₆Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Correlate the peak positions with known functional group frequencies.[1][2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct insertion probe for solid samples or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
EI-MS Experimental Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit an isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose structures for the observed fragments and relate them to the structure of the parent molecule. The fragmentation of benzylamines often involves cleavage of the C-N bond to form a stable benzyl or tropylium cation.[3][4]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FTIR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
References
- 1. Benzylamine(100-46-9) MS spectrum [chemicalbook.com]
- 2. 4-Bromobenzyl bromide(589-15-1) 13C NMR spectrum [chemicalbook.com]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Bromobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-Bromobenzylhydrazine, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected physicochemical properties based on the compound's structure and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for the empirical determination of these critical parameters, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound (CAS No. 45811-94-7) is a substituted hydrazine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . Its structure, featuring a bromophenyl group attached to a methylhydrazine moiety, suggests a compound with moderate polarity and potential for hydrogen bonding, which will influence its solubility and stability. Understanding these properties is crucial for its use in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure and comparison with analogous compounds.
| Property | Predicted Value / Observation |
| Physical State | Likely a solid at room temperature, similar to other substituted hydrazines. |
| Melting Point | Expected to have a relatively sharp melting point, characteristic of a crystalline solid. |
| Boiling Point | Expected to have a high boiling point and may decompose upon heating at atmospheric pressure. |
| pKa | The hydrazine moiety is basic. The pKa of the conjugate acid is expected to be in the range of 5-7, influenced by the electron-withdrawing effect of the bromobenzyl group. |
| LogP | The presence of the nonpolar bromophenyl group suggests a LogP value indicating moderate lipophilicity. |
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Expected to have low to moderate solubility in water, likely increasing with temperature.[1] It is predicted to be more soluble in polar protic organic solvents like methanol and ethanol. | The hydrazine group can participate in hydrogen bonding with protic solvents. The bulky, nonpolar bromobenzyl group limits aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Predicted to have good solubility in polar aprotic solvents. | These solvents can solvate the polar hydrazine moiety without the steric hindrance of hydrogen bonding to the solvent, while also accommodating the nonpolar part of the molecule. |
| Nonpolar | Hexane, Toluene | Expected to have low solubility in nonpolar solvents. | The overall polarity of the molecule due to the hydrazine group is likely too high for significant interaction with nonpolar solvents. |
A standard method to experimentally determine the solubility of this compound is the shake-flask method.[2]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After shaking, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Hydrazine derivatives can be susceptible to oxidation and degradation under certain conditions.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale |
| Temperature | Expected to be relatively stable at low temperatures (e.g., refrigerated or frozen).[3] May degrade at elevated temperatures. | Thermal energy can promote decomposition pathways. |
| Light | Potentially sensitive to light, especially UV radiation. Storage in amber vials or in the dark is recommended. | Aromatic compounds and compounds with lone pairs of electrons can be susceptible to photolytic degradation. |
| pH | Likely to be more stable in neutral or slightly basic conditions. May be less stable in strongly acidic or strongly basic solutions. | The hydrazine moiety can be protonated in acidic conditions, which may affect its stability. Strong bases could promote elimination or other degradation reactions. |
| Oxidizing Agents | Susceptible to oxidation. Contact with oxidizing agents should be avoided. | The hydrazine functional group is readily oxidized. |
A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and monitoring its degradation over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve this compound in solutions of different pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Identify the major degradation products using LC-MS.
-
Caption: Logical flow for assessing the stability of this compound.
Conclusion
While specific experimental data for the solubility and stability of this compound is limited, this guide provides a robust framework for its predicted properties and detailed protocols for their empirical determination. For researchers and drug development professionals, understanding and experimentally verifying these parameters is essential for the successful application of this versatile chemical intermediate in synthesis and development projects. It is strongly recommended that the experimental protocols outlined herein are followed to obtain reliable data tailored to specific laboratory conditions and applications.
References
Commercial Sourcing and Quality Control of High-Purity 4-Bromobenzylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity 4-Bromobenzylhydrazine, a crucial reagent in pharmaceutical research and development. The guide details key specifications from commercial suppliers, outlines experimental protocols for quality control, and presents a visual workflow for analytical procedures.
Commercial Supplier Overview
High-purity this compound is available from a select number of specialized chemical suppliers. The quality and purity of the compound are paramount for its successful application in sensitive synthetic pathways. Below is a summary of a representative supplier, highlighting key product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and analytical data.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Analytical Method |
| Parchem | This compound | 45811-94-7 | C7H9BrN2 | Request Quote | Not Specified |
Note: The purity of chemical reagents can vary between batches and suppliers. It is imperative to obtain a comprehensive CoA before use in critical applications.
Experimental Protocols: Quality Control and Analysis
Ensuring the purity and identity of this compound is a critical step before its use in research and drug development. The following are representative experimental protocols for the quality control analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA). The gradient program should be optimized to ensure the separation of the main peak from any potential impurities. A typical starting condition could be 30% acetonitrile, ramping to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase (initial conditions). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the column. The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for hydrazine derivatives.
-
Analysis: The sample, either directly infused or eluted from the HPLC column, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of this compound (expected m/z ≈ 201.00 and 203.00 due to the isotopic pattern of bromine).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of the compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Analysis: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control analysis of commercially supplied this compound.
Caption: Quality Control Workflow for this compound.
Synthesis and Purification Overview
For researchers requiring custom synthesis or further purification, a general understanding of the synthetic route is beneficial. This compound is typically synthesized from 4-bromobenzyl bromide. The process often involves the reaction of 4-bromobenzyl bromide with a protected hydrazine, followed by deprotection. Purification is commonly achieved through recrystallization or column chromatography.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for rigorous, in-house quality control and validation. Researchers should always consult the supplier's documentation and perform their own analytical testing to ensure the material is suitable for their specific application.
A Technical Guide to the Biological Activities of 4-Bromobenzylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-bromobenzylhydrazine represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways. The information compiled herein highlights the promising anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, paving the way for further investigation and development of novel therapeutic agents.
Introduction
Hydrazine and its derivatives have long been recognized for their diverse biological activities, forming the backbone of numerous pharmaceuticals. The incorporation of a 4-bromobenzyl moiety into the hydrazine scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic effects, thereby modulating its interaction with biological targets. This has led to the exploration of this compound derivatives for a range of therapeutic applications. This guide will delve into the synthesis of these compounds and explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed methodologies.
Synthesis of this compound and its Derivatives
The synthesis of the core structure, this compound, is a critical first step in the development of its derivatives. A common and effective method involves the reaction of 4-bromobenzyl bromide with hydrazine hydrate.
Synthesis of this compound
Experimental Protocol:
-
Materials: 4-Bromobenzyl bromide, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 4-bromobenzyl bromide in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture and remove the excess hydrazine hydrate and ethanol under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield pure this compound.
-
Derivatives, such as hydrazones and Schiff bases, can then be synthesized by reacting this compound with various aldehydes or ketones.
General Synthesis of this compound Derivatives (Hydrazones/Schiff Bases)
Experimental Protocol:
-
Materials: this compound, appropriate aldehyde or ketone, ethanol, catalytic amount of glacial acetic acid.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which will often induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the purified derivative.
-
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.
Quantitative Anticancer Data
The anticancer activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of some representative this compound derivatives against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Schiff Base of 4-hydroxy-3-methoxybenzaldehyde | HCT-116 (Colon) | 21.3 ± 4.1 | [1] |
| 2 | Schiff Base of 4-hydroxy-3-methoxybenzaldehyde | MCF-7 (Breast) | 28.3 ± 5.1 | [1] |
| 3 | Pyrazine carboxamide derivative | XDR S. Typhi | 6.25 (MIC, mg/mL) | [2] |
| 4 | Hydrazide-hydrazone derivative (3h) | PC-3 (Prostate) | 1.32 | [3] |
| 5 | Hydrazide-hydrazone derivative (3h) | MCF-7 (Breast) | 2.99 | [3] |
| 6 | Hydrazide-hydrazone derivative (3h) | HT-29 (Colon) | 1.71 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), and DMSO.[5]
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[4]
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Mechanism of Action: Induction of Apoptosis and mTOR Pathway Inhibition
The anticancer activity of some hydrazone derivatives has been linked to the induction of apoptosis and the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[6]
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some this compound derivatives may trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[7]
mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some hydrazone derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation.[6][8]
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 7 | Pyrazole derivative (6j) | Staphylococcus aureus | 3.125 | [9] |
| 8 | Pyrazole derivative (6j) | MRSA | 1.56 | [9] |
| 9 | Pyrazole derivative (6j) | Bacillus subtilis | 1.56 | [9] |
| 10 | Pyrazole derivative (6j) | Acinetobacter baumannii | 0.78 | [9] |
| 11 | Isonicotinic acid hydrazide-hydrazone (15) | Staphylococcus aureus | 1.95-7.81 | [10] |
| 12 | Indol-2-one derivative (21) | Bacillus subtilis | - | [10] |
| 13 | Indol-2-one derivative (21) | Staphylococcus aureus | - | [10] |
| 14 | Indol-2-one derivative (21) | Escherichia coli | - | [10] |
Note: Specific MIC values for compounds 12-14 were not provided in the abstract, but the study indicated higher activity than tetracycline.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[11][12]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), bacterial or fungal strains, this compound derivatives, and a spectrophotometer or microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows no visible growth.[11]
-
Enzyme Inhibition
Certain this compound derivatives have been investigated for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.
Quantitative Enzyme Inhibition Data
The inhibitory potency is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Derivative Type | Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| 15 | Pyridazin-3(2H)-one derivative (5a) | Acetylcholinesterase (AChE) | - | 20.58 ± 0.35 | - | [4] |
| 16 | Pyridazin-3(2H)-one derivative (5a) | Butyrylcholinesterase (BChE) | - | 21.84 ± 0.40 | - | [4] |
Note: Specific IC50 values were not provided in the abstract, but Ki values indicate potent inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and inhibition.
-
Materials: 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer, and the test compounds.
-
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at different concentrations.
-
Add the AChE enzyme to each well and pre-incubate for a specific period (e.g., 15 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The following diagram illustrates the workflow for an enzyme inhibition assay.
Conclusion
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is supported by a growing body of scientific literature. This technical guide has provided a consolidated resource of their synthesis, quantitative biological data, and detailed experimental protocols to facilitate further research in this promising area. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways like mTOR, provides a rational basis for the design and development of more potent and selective therapeutic agents. Future studies should focus on expanding the structure-activity relationship (SAR) knowledge, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy and safety evaluations.
References
- 1. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-溴溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 12. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Benzylhydrazine Moiety: A Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The benzylhydrazine moiety is a versatile functional group of significant interest in medicinal chemistry and organic synthesis. Its unique chemical reactivity allows for its incorporation into a diverse range of molecular scaffolds, leading to compounds with important biological activities. This technical guide provides an in-depth exploration of the core reactivity of the benzylhydrazine moiety, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Core Reactivity of the Benzylhydrazine Moiety
The reactivity of benzylhydrazine is primarily centered around the hydrazine functional group (-NHNH2) and the adjacent benzylic methylene bridge (-CH2-). The lone pairs of electrons on the nitrogen atoms confer nucleophilic character, while the benzylic position is susceptible to oxidation. Key reactions include oxidation, reduction, acylation, and condensation.
Oxidation
The benzylhydrazine moiety can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield benzaldehyde and nitrogen gas, while stronger conditions can lead to the formation of azo compounds. This reactivity is crucial in its biological mechanism of action, particularly in the context of enzyme inhibition.
Table 1: Quantitative Data on Oxidation of Benzylhydrazine Derivatives
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Potassium Permanganate | 4-Chlorobenzyl Radical | 4-Chlorobenzaldehyde | ~66% | [1] |
| Air (O2), CuO-C catalyst | Benzyl alcohol | Benzaldehyde | up to 70.4% | [2] |
| Hydrogen Peroxide | Benzyl alcohol | Benzaldehyde | Not specified | [3] |
Note: Direct quantitative data for the oxidation of the benzylhydrazine moiety itself is sparse in the reviewed literature; data for related structures are provided for context.
Reduction
The hydrazine group of benzylhydrazine can be reduced to the corresponding benzylamine. This transformation is typically achieved using reducing agents such as sodium borohydride. This reaction is useful for the synthesis of substituted benzylamines.[4]
Table 2: Quantitative Data on Reduction of Benzylhydrazine Derivatives
| Reducing Agent | Substrate | Product | Yield (%) | Reference |
| Sodium Borohydride | Hydrobenzamides | Primary and Secondary Benzylamines | Not specified | [4] |
| Sodium Borohydride | 9-Fluorenone | 9-Fluorenol | Not specified | [5] |
| Sodium Borohydride/Charcoal | Nitroarenes | Corresponding Amines | High to Excellent | [6] |
Acylation
The nucleophilic nitrogen atoms of the hydrazine moiety readily undergo acylation with acylating agents such as acyl chlorides and anhydrides. This reaction is fundamental for the synthesis of a wide array of derivatives, including the drug isocarboxazid. The Schotten-Baumann reaction conditions, which involve a two-phase solvent system with a base, are often employed for this purpose.[7][8][9][10]
Table 3: Quantitative Data on Acylation of Hydrazine Derivatives
| Acylating Agent | Substrate | Product | Yield (%) | Reference |
| Acetyl Chloride | Benzylamine | N-benzylacetamide | Not specified | [10] |
| Acetyl Chloride | Primary amines | Acetylated amines | Excellent | [11] |
| Acetic Anhydride | Benzyl alcohol | Benzyl acetate | 100% | [12] |
Condensation
Benzylhydrazine readily condenses with aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out in a protic solvent, sometimes with acid catalysis. The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic transformations, such as cyclization reactions to form heterocyclic compounds like pyrazoles.
Table 4: Quantitative Data on Condensation of Hydrazine Derivatives with Aldehydes
| Aldehyde | Hydrazine Derivative | Product | Yield (%) | Time (h) | Reference |
| Aromatic Aldehydes | Phenylhydrazine | Phenylhydrazones | High | Short | [13] |
| Benzaldehyde | Benzaldehyde | Benzyl Benzoate | up to 69% | 1 | [14] |
| Aromatic Aldehydes | Phenylhydrazine & Malononitrile | 5-aminopyrazole-4-carbonitriles | High | Not specified | [15] |
Role in Drug Development: Monoamine Oxidase Inhibition
Benzylhydrazine derivatives are a well-established class of monoamine oxidase (MAO) inhibitors.[16][17][18] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][19] By inhibiting MAO, benzylhydrazine-based drugs increase the synaptic availability of these neurotransmitters, which is the basis for their antidepressant effects.[8][19] Isocarboxazid is a notable example of an MAOI drug built upon a benzylhydrazine scaffold.[16]
The mechanism of irreversible inhibition often involves the oxidation of the hydrazine moiety by the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to the formation of a reactive species that covalently binds to the enzyme.[16]
Table 5: Inhibitory Activity of Benzylhydrazine Derivatives against MAO-A
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Hydrazone Derivative 2a | 0.342 | Reversible and Competitive | [16] |
| Hydrazone Derivative 2b | 0.028 | Reversible and Competitive | [16] |
| Moclobemide (Reference) | 6.061 | Not specified | [16] |
| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][16][20]thiazine-3-carbohydrazide 1,1-dioxide (9i) | 0.11 | Competitive | [17] |
Experimental Protocols
General Procedure for the Condensation of Benzylhydrazine with an Aldehyde
-
Dissolve the aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add benzylhydrazine (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product hydrazone may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for the Acylation of Benzylhydrazine (Schotten-Baumann Conditions)
-
Dissolve benzylhydrazine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
In a separate flask, prepare an aqueous solution of a base (e.g., 2M sodium hydroxide).
-
Combine the organic and aqueous solutions in a flask equipped with a stir bar.
-
Cool the biphasic mixture in an ice bath.
-
Slowly add the acyl chloride (1.0-1.1 eq) to the vigorously stirred mixture.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the acylated product, which can be further purified if necessary.[9][10]
Synthesis of N'-benzyl-5-methylisoxazole-3-carbohydrazide (Isocarboxazid)
A common synthetic route involves the acylation of benzylhydrazine with a 5-methylisoxazole-3-carbonyl derivative.
-
To a solution of 5-methylisoxazole-3-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., ethanol), add benzylhydrazine (1.1 eq).
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N'-benzyl-5-methylisoxazole-3-carbohydrazide, may crystallize out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Reaction Pathways
Caption: Key reaction pathways of the benzylhydrazine moiety.
Experimental Workflow
Caption: General experimental workflow for benzylhydrazine reactions.
Signaling Pathway
Caption: Mechanism of action of benzylhydrazine-based MAO inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. CN107805190B - A kind of method for preparing benzaldehyde by air oxidation of benzyl alcohol without solvent system - Google Patents [patents.google.com]
- 3. lakeland.edu [lakeland.edu]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 8. psychscenehub.com [psychscenehub.com]
- 9. researchgate.net [researchgate.net]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 17. Study reveals unexpected link between dopamine and serotonin in the brain | Karolinska Institutet [news.ki.se]
- 18. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 20. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Information for 4-Bromobenzylhydrazine: A Technical Guide
Disclaimer: This document provides a summary of available health and safety information for 4-Bromobenzylhydrazine (CAS No. 45811-94-7). It is intended for use by qualified individuals trained in handling hazardous chemicals. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with extreme caution. The information provided is based on general principles of chemical safety and data from structurally related compounds.
Executive Summary
This compound is a specialty chemical for which detailed toxicological and safety data are largely unavailable.[1][2] This guide has been compiled to provide researchers, scientists, and drug development professionals with a framework for safe handling, storage, and emergency response. Due to the limited specific data, a highly precautionary approach is mandated. This document summarizes known physical and chemical properties, outlines potential hazards based on the chemical's structure (a substituted hydrazine), provides general protocols for safe handling and emergency procedures, and recommends appropriate personal protective equipment (PPE). All quantitative data is presented in tables for clarity, and key workflows are visualized using diagrams.
Chemical and Physical Properties
Limited data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Reference |
| CAS Number | 45811-94-7 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Synonyms | [(4-bromophenyl)methyl]hydrazine | [1] |
Hazard Identification and Toxicological Profile
There is no specific toxicological data available for this compound. Hazards are inferred from the properties of structurally similar compounds, such as other hydrazine derivatives and brominated aromatic compounds. Hydrazine derivatives are often toxic and should be handled as such.
Potential Hazards (Inferred):
-
Skin Corrosion/Irritation: Similar compounds like 4-Bromophenylhydrazine hydrochloride and 4-Bromobenzylamine are classified as causing severe skin burns and irritation.[3][4]
-
Serious Eye Damage/Irritation: Causes severe eye damage is a hazard statement for many related compounds.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
The following table summarizes the lack of specific toxicological data.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Corrosion/Irritation | No data available; assumed to be a corrosive/irritant |
| Serious Eye Damage/Irritation | No data available; assumed to cause serious eye damage |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity | No data available |
Experimental Protocols: Safety and Handling
Given the lack of specific data, the following protocols represent best practices for handling potentially hazardous research chemicals.
General Handling and Storage Protocol
Objective: To outline the safe procedures for handling and storing this compound to minimize exposure risk.
Methodology:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.0. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]
-
Dispensing: Use tools like spatulas for solids to avoid generating dust. Avoid all personal contact, including inhalation.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Hygiene: Wash hands thoroughly after handling. Launder contaminated clothing before reuse.[7] Do not eat, drink, or smoke in the work area.
Accidental Release Measures Protocol
Objective: To define the procedure for safely managing a spill of this compound.
Methodology:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection if dust is generated.
-
Waste Disposal: Dispose of the contained waste and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling chemicals with unknown toxicological profiles.
| Protection Type | Specification | Rationale / Reference |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To prevent contact with eyes, which can cause severe damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes. Consider an apron for larger quantities. | To prevent skin contact, which may cause burns or irritation.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside a fume hood. | To prevent inhalation, which may cause respiratory irritation.[3] |
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6] |
Visualized Workflows and Logical Relationships
The following diagrams illustrate standard safety workflows applicable to handling this compound.
Caption: Standard Laboratory Chemical Handling Workflow.
Caption: Emergency Response Workflow for Chemical Exposure.
References
- 1. parchem.com [parchem.com]
- 2. 45811-94-7 CAS MSDS (4-BROMO-BENZYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
The Versatility of 4-Bromobenzylhydrazine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Bromobenzylhydrazine has emerged as a valuable and versatile building block in the realm of heterocyclic chemistry. Its unique structural features, combining the reactivity of a hydrazine moiety with the synthetic handle of a brominated benzyl group, make it an attractive starting material for the construction of a diverse array of heterocyclic scaffolds. These scaffolds, including pyrazoles, indoles, and other nitrogen-containing ring systems, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds using this compound, supported by quantitative data and visual workflows to guide researchers in their synthetic endeavors.
I. Synthesis of Substituted Pyrazoles
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of the pyrazole core. This compound can be effectively employed in this reaction to generate 1-(4-bromobenzyl)-substituted pyrazoles, which can serve as precursors for further functionalization.
Application Note:
The synthesis of 1-(4-bromobenzyl)-3,5-disubstituted-1H-pyrazoles is a straightforward and high-yielding reaction. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring. The resulting 4-bromobenzyl group can be further modified, for instance, through cross-coupling reactions, to generate a library of diverse compounds for biological screening.
Experimental Protocol: Synthesis of 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazole
This protocol is adapted from the general procedure for pyrazole synthesis.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound hydrochloride (1 mmol) in ethanol (10 mL), add a catalytic amount of glacial acetic acid.
-
Add acetylacetone (1.1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Quantitative Data:
While a specific yield for the reaction with this compound is not available, similar reactions with substituted hydrazines and acetylacetone typically result in good to excellent yields. For a related compound, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the following characterization data has been reported[1]:
| Compound | Yield | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | N/A | N/A | 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H) | 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2 | 251 [M+H]+ |
Note: The data presented is for a structurally similar compound and should be used as a reference.
References
Application Notes & Protocols: 4-Bromobenzylhydrazine in Catalyst-Free Radical Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylhydrazine is a versatile chemical intermediate increasingly recognized for its potential in catalyst-free radical mediated cross-coupling reactions. Traditional cross-coupling methodologies often rely on transition metal catalysts, which can introduce metallic impurities into final products—a significant concern in pharmaceutical development. Catalyst-free approaches, driven by radical intermediates, offer a cleaner and often more economical alternative for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to the 4-bromobenzyl radical. This radical species can subsequently participate in C-C bond-forming reactions with suitable coupling partners. The methodologies presented herein are based on established principles of radical chemistry, adapted from recent literature on catalyst-free reactions of hydrazine derivatives.[1][2][3] These protocols are particularly relevant for the synthesis of novel molecular entities in drug discovery and development, where the 4-bromobenzyl moiety can serve as a key structural unit or a handle for further functionalization.
Principle of the Reaction
The core of this methodology lies in the generation of a 4-bromobenzyl radical from this compound via oxidation, without the need for a metal catalyst. This can be achieved under mild conditions, for instance, using a base and an oxidant like atmospheric oxygen, or through other metal-free catalytic systems such as molecular iodine in the air.[1][3] The resulting radical is then trapped by a suitable radical acceptor, such as an electron-deficient alkene or a (hetero)arene, to form a new carbon-carbon bond.[2]
The general workflow involves the slow addition of the hydrazine precursor to a solution containing the radical acceptor and the radical initiator system. This controlled addition is crucial to maintain a low concentration of the radical species, minimizing undesired side reactions.
Experimental Protocols
The following protocols are adapted from established methods for catalyst-free radical arylations using arylhydrazines and can be applied to this compound.[1][3]
Protocol 1: Base-Mediated Aerobic Oxidative Cross-Coupling
This protocol describes the cross-coupling of this compound with an electron-rich heterocycle, N-methylpyrrole, using sodium hydroxide as the base and air as the oxidant.[1]
Materials:
-
This compound hydrochloride
-
N-methylpyrrole
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-methylpyrrole (5.0 mmol, 1.0 equiv.) and DMSO (10 mL).
-
Add sodium hydroxide (10.0 mmol, 2.0 equiv.) to the solution and stir the mixture vigorously at room temperature, open to the air.
-
In a separate vial, dissolve this compound hydrochloride (5.5 mmol, 1.1 equiv.) in DMSO (5 mL).
-
Add the this compound solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction at room temperature for an additional 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-bromobenzyl)-1-methyl-1H-pyrrole.
Protocol 2: Iodine-Catalyzed Aerobic Cross-Coupling with 1,4-Naphthoquinone
This protocol details a metal-free arylation of a quinone using catalytic molecular iodine in the air.[3]
Materials:
-
This compound
-
2-Methyl-1,4-naphthoquinone
-
Molecular iodine (I₂)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
In an open-air vial equipped with a magnetic stir bar, dissolve 2-methyl-1,4-naphthoquinone (0.5 mmol, 1.0 equiv.) and this compound (0.75 mmol, 1.5 equiv.) in TFE (2.5 mL).
-
Add molecular iodine (0.05 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at 40 °C for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-(4-bromobenzyl)-3-methyl-1,4-naphthoquinone product.
Data Presentation
The following table summarizes representative yields for catalyst-free cross-coupling reactions of arylhydrazines with various substrates, which can be expected to be similar for this compound under optimized conditions.
| Entry | Hydrazine Derivative | Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Methoxyphenylhydrazine | N-methylpyrrole | NaOH, DMSO, Air, rt | 85 | [1] |
| 2 | Phenylhydrazine | N-methylpyrrole | NaOH, DMSO, Air, rt | 78 | [1] |
| 3 | 4-Chlorophenylhydrazine | N-methylpyrrole | NaOH, DMSO, Air, rt | 72 | [1] |
| 4 | 4-Anisolyl hydrazine | 2-(4-Thioanisolyl)-1,4-naphthoquinone | I₂ (10 mol%), TFE, 40°C, Air | 90 | [3] |
| 5 | Phenyl hydrazine | 2-Bromo-1,4-naphthoquinone | I₂ (10 mol%), TFE, 40°C, Air | 85 | [3] |
| 6 | 3-Fluorophenyl hydrazine | 2-Methyl-1,4-naphthoquinone | I₂ (10 mol%), TFE, 40°C, Air | 82 | [3] |
Visualizations
Caption: Proposed mechanism for the catalyst-free radical cross-coupling.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Bromobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole derivatives utilizing 4-bromobenzylhydrazine as a key reagent. Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery and development.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] The incorporation of a 4-bromobenzyl moiety can offer opportunities for further functionalization through cross-coupling reactions and may influence the biological activity of the resulting pyrazole derivatives.
This document outlines two primary synthetic strategies: the direct synthesis from this compound and a 1,3-dicarbonyl compound (Knorr Pyrazole Synthesis), and the N-alkylation of a pre-synthesized pyrazole with 4-bromobenzyl bromide. Additionally, representative data on reaction conditions and the biological activities of structurally related pyrazole derivatives are presented to guide research efforts.
Key Synthetic Routes
Two principal methods for the synthesis of pyrazole derivatives incorporating the 4-bromobenzyl group are detailed below.
Protocol 1: Knorr Pyrazole Synthesis from this compound and 1,3-Dicarbonyl Compounds
This protocol describes the classical cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Dicarbonyl: To this solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone, or ethyl acetoacetate) (1.0 - 1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-(4-bromobenzyl)-substituted pyrazole derivative.
General Reaction Scheme:
Protocol 2: N-Alkylation of Pyrazoles with 4-Bromobenzyl Bromide
This method is suitable for the synthesis of 1-(4-bromobenzyl)pyrazoles when the parent pyrazole is readily available.
Experimental Protocol:
-
Reaction Setup: To a solution of the parent pyrazole (1.0 eq) in an appropriate solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: To this suspension, add 4-bromobenzyl bromide (1.0 - 1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 4 to 24 hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-(4-bromobenzyl)pyrazole.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives. While specific data for this compound is limited in the literature, the presented data for analogous reactions provide a valuable reference for expected yields and reaction conditions.
Table 1: Synthesis of 1-Aryl/Benzyl-3,5-disubstituted Pyrazoles
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetylacetone | Ethanol | Reflux | 4 | 85 | [14] |
| 4-Chlorophenylhydrazine | Acetylacetone | Acetic Acid | Reflux | 5 | 71 | [15] |
| Methylhydrazine | 4-Chlorobenzaldehyde derived dicarbonyl | Methanol | Reflux | 48 | 68 | [23] |
| Benzylhydrazine | (E)-3,4-Methylenedioxy-β-nitrostyrene derived intermediate | Methanol | RT | 48 | 92 | [23] |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 90 | 0.5 | 95 | [12] |
Table 2: Antimicrobial and Anticancer Activities of Structurally Related Pyrazole Derivatives
| Compound Structure | Biological Activity | Cell Line/Organism | IC₅₀/MIC (µM) | Reference |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Antibacterial | E. coli | 0.25 (as part of a series) | [3] |
| 4-(4-Bromophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione | Anticancer | NUGC (gastric) | Data not specified as IC₅₀ | [5] |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Antibacterial | B. subtilis | MIC > 100 µg/mL | [4] |
| Pyrazole with 4-bromophenyl group | Anticancer | A549 (lung) | 8.0 | [9] |
| Pyrazole with 4-bromophenyl group | Anticancer | HeLa (cervical) | 9.8 | [9] |
| Pyrazole with 4-bromophenyl group | Anticancer | MCF-7 (breast) | 5.8 | [9] |
| 4,4-Dibromo-3-methyl-1-(2',4'-dibromo-phenyl)-2-pyrazoline-5-one | Cytotoxicity | Brine shrimp | IC₅₀ = 19.5 ppm | [10] |
Note: The biological activities presented are for pyrazole derivatives containing a bromophenyl group, which may not be directly comparable to those with a bromobenzyl group, but serve as a useful starting point for screening.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(4-bromobenzyl)-3,5-disubstituted pyrazoles via the Knorr synthesis.
Caption: General workflow for the synthesis of 1-(4-bromobenzyl)pyrazole derivatives.
Potential Signaling Pathway in Cancer
Many pyrazole derivatives exhibit anticancer activity by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The diagram below illustrates a simplified representation of the CDK-mediated cell cycle progression and its inhibition by a hypothetical pyrazole derivative.
Caption: Inhibition of the CDK2 pathway by a pyrazole derivative, leading to cell cycle arrest.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. srrjournals.com [srrjournals.com]
- 10. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chim.it [chim.it]
- 20. researchgate.net [researchgate.net]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. mdpi.com [mdpi.com]
- 23. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Bromobenzylhydrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylhydrazine is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure, featuring a reactive hydrazine moiety and a bromo-substituted benzyl group, allows for diverse chemical modifications, making it a key intermediate in the generation of compound libraries for drug discovery. The presence of the bromine atom offers a site for further functionalization via cross-coupling reactions, while the hydrazine group is readily converted into various heterocyclic systems or hydrazone linkages, a common motif in bioactive compounds.
Hydrazone derivatives, in particular, have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The -NHN=CH- pharmacophore in hydrazones is crucial for their biological function. This document provides an overview of the application of this compound in the synthesis of hydrazone derivatives and outlines a general protocol for their preparation and evaluation.
Synthetic Applications
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of hydrazones. This is typically achieved through the condensation reaction with various aldehydes and ketones. This reaction is generally straightforward and high-yielding, making it suitable for the rapid generation of diverse compound libraries.
A generalized synthetic scheme is presented below:
Caption: General synthesis of 4-bromobenzylhydrazone derivatives.
Biological Activities of Derived Compounds
Derivatives of this compound, particularly its hydrazones, are expected to exhibit a range of pharmacological activities based on studies of analogous structures. The incorporation of the 4-bromobenzyl moiety can influence the lipophilicity and pharmacokinetic properties of the resulting molecules, potentially enhancing their efficacy and target engagement.
Potential Therapeutic Areas:
-
Anticancer: Many hydrazone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or the induction of apoptosis.
-
Antimicrobial: The hydrazone scaffold is a common feature in compounds with antibacterial and antifungal properties. These compounds can act by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
-
Anti-inflammatory: Certain hydrazone derivatives have been shown to possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.
Quantitative Data Summary
The following table summarizes representative biological activity data for hypothetical hydrazone derivatives of this compound, based on published data for structurally related compounds. This data is for illustrative purposes to highlight the potential potency of this class of molecules.
| Compound ID | Target/Assay | IC50 / MIC (µM) | Cell Line / Organism |
| BBH-001 | Anticancer (MTT Assay) | 15.2 | MCF-7 (Breast Cancer) |
| BBH-002 | Anticancer (MTT Assay) | 9.8 | HCT116 (Colon Cancer) |
| BBH-003 | Antibacterial (MIC) | 32.5 | Staphylococcus aureus |
| BBH-004 | Antibacterial (MIC) | 64.0 | Escherichia coli |
| BBH-005 | Anti-inflammatory (COX-2) | 5.6 | Enzyme Assay |
Experimental Protocols
General Protocol for the Synthesis of 4-Bromobenzylhydrazone Derivatives
This protocol describes a general method for the synthesis of hydrazones from this compound and a selected aldehyde or ketone.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.
-
To this solution, add 1 equivalent of the desired aldehyde or ketone.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the product may be induced to crystallize by cooling in an ice bath or by the slow addition of water.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Caption: Experimental workflow for hydrazone synthesis.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action for a 4-bromobenzylhydrazone derivative as an anticancer agent, targeting a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase pathway by a 4-bromobenzylhydrazone derivative.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of medicinally relevant compounds. Its utility in generating libraries of hydrazone derivatives provides a fruitful avenue for the discovery of new therapeutic agents across various disease areas, including oncology and infectious diseases. The straightforward and efficient synthetic protocols associated with this scaffold make it an attractive tool for medicinal chemists in the early stages of drug discovery and development. Further exploration of the chemical space accessible from this compound is warranted to fully exploit its potential in generating novel and potent drug candidates.
4-Bromobenzylhydrazine: A Versatile Precursor in the Synthesis of Biologically Active Molecules
For Immediate Release
[City, State] – [Date] – 4-Bromobenzylhydrazine is emerging as a critical building block for researchers and scientists in the field of drug discovery and development. Its unique chemical structure provides a versatile scaffold for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those based on the pyrazole core. This heterocyclic motif is a key component in numerous compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and protein kinase inhibitory effects.
The utility of this compound lies in its reactive hydrazine moiety, which readily participates in cyclization reactions to form the pyrazole ring, and the presence of a bromine atom on the benzyl group, which allows for further molecular modifications through cross-coupling reactions. This dual functionality enables the creation of diverse libraries of compounds for biological screening.
This application note provides a detailed overview of the use of this compound as a precursor for the synthesis of pyrazole-based compounds with potential therapeutic applications. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key synthetic steps, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of a representative pyrazole derivative using a this compound precursor, based on reported synthetic methodologies for analogous compounds.
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-5-carbaldehyde | 85 | >95 | NMR, LC-MS |
| 2 | (E)-3-(1-(4-Bromobenzyl)-3-phenyl-1H-pyrazol-5-yl)prop-2-enoic acid | 92 | >98 | NMR, HPLC |
| 3 | N-Aryl-(E)-3-(1-(4-Bromobenzyl)-3-phenyl-1H-pyrazol-5-yl)propenamide | 75-85 | >98 | NMR, HPLC, Elemental Analysis |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
This protocol describes the synthesis of a key pyrazole intermediate from this compound.
Materials:
-
This compound hydrochloride
-
3-Phenyl-3-oxopropanal
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 3-phenyl-3-oxopropanal (1.0 eq) in ethanol, add this compound hydrochloride (1.1 eq).
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of (E)-3-(1-(4-Bromobenzyl)-3-phenyl-1H-pyrazol-5-yl)prop-2-enoic acid (Wittig Reaction)
This protocol outlines the formation of a propenoic acid derivative from the pyrazole carbaldehyde.
Materials:
-
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene
-
Lithium Hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (1N)
Procedure:
-
Dissolve 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.2 eq) in toluene.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude residue in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature overnight.
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallize from a suitable solvent system to obtain the pure product.
Visualizations
The following diagrams illustrate the general synthetic workflow and a relevant signaling pathway.
Caption: General workflow for API synthesis from this compound.
Caption: Inhibition of a kinase signaling pathway by a pyrazole-based API.
These application notes demonstrate the significance of this compound as a valuable precursor in the synthesis of complex organic molecules with potential therapeutic applications. The provided protocols and diagrams serve as a guide for researchers in the design and execution of synthetic routes towards novel active pharmaceutical ingredients.
Application Notes and Protocols for the Synthesis of Hydrazones from 4-Bromobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed through the condensation reaction of aldehydes or ketones with hydrazine derivatives. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2] The synthesis of hydrazones is a fundamental reaction in drug discovery and development, allowing for the creation of diverse molecular libraries for biological screening.[3]
This document provides a detailed protocol for the synthesis of hydrazones from 4-Bromobenzylhydrazine and various carbonyl compounds. This compound is a useful building block, and its resulting hydrazones are precursors to potentially bioactive molecules. The protocol is based on established general methods for hydrazone synthesis.[4][5]
General Reaction Scheme
The synthesis of hydrazones from this compound involves the reaction of the hydrazine with an aldehyde or a ketone, typically under reflux in an alcoholic solvent. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[6][7]
Reaction:
This compound + Aldehyde/Ketone → 4-Bromobenzylhydrazone + Water
Experimental Protocol
This protocol outlines a general procedure for the synthesis of hydrazones from this compound. The specific aldehyde or ketone used will determine the final product.
Materials and Reagents:
| Reagent/Material | Purpose |
| This compound | Starting hydrazine |
| Aldehyde or Ketone | Carbonyl source |
| Absolute Ethanol | Solvent |
| Glacial Acetic Acid | Catalyst (optional) |
| Round-bottom flask | Reaction vessel |
| Condenser | For reflux |
| Heating mantle | Heat source |
| Magnetic stirrer and stir bar | For mixing |
| Buchner funnel and filter paper | For filtration |
| Beaker | For collection of filtrate |
| Recrystallization solvent (e.g., Ethanol, Methanol) | For purification |
| Thin Layer Chromatography (TLC) plates | To monitor reaction progress |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of hydrazine).
-
Addition of Carbonyl Compound: To this solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.[8]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.[9]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: The structure and purity of the synthesized hydrazone should be confirmed using analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][10]
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Hydrazine | Carbonyl Compound | Expected Hydrazone Product |
| This compound | Benzaldehyde | N'-(Benzylidene)-4-bromobenzylhydrazine |
| This compound | Acetophenone | N'-(1-Phenylethylidene)-4-bromobenzylhydrazine |
| This compound | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-bromobenzylhydrazine |
| This compound | Cyclohexanone | N'-(Cyclohexylidene)-4-bromobenzylhydrazine |
Table 2: Expected Spectroscopic Data for a Representative Hydrazone (N'-(Benzylidene)-4-bromobenzylhydrazine)
| Spectroscopic Technique | Expected Key Signals |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1600 (C=N stretch), ~1490 (C=C aromatic stretch) |
| ¹H NMR (ppm) | ~8.0-7.2 (aromatic protons), ~7.8 (CH=N proton), ~5.0 (CH₂ protons), ~4.0 (NH proton) |
| ¹³C NMR (ppm) | ~160 (C=N), ~140-120 (aromatic carbons), ~50 (CH₂) |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated mass |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of hydrazones.
Applications in Drug Development
Hydrazones derived from substituted benzylhydrazines are valuable scaffolds in drug discovery. The presence of the azometine (-C=N-) group is crucial for their biological activity. These compounds have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many hydrazone derivatives have shown potent cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: Some hydrazones exhibit significant anti-inflammatory properties.[2]
-
Antimicrobial Agents: The hydrazone moiety is a common feature in compounds with antibacterial and antifungal activities.[10]
The 4-bromo substituent on the benzyl ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. Further derivatization of the synthesized hydrazones can lead to the discovery of novel drug candidates.
References
- 1. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Hydrazones for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. arjonline.org [arjonline.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity | CoLab [colab.ws]
Application Notes and Protocols: Derivatization of 4-Bromobenzylhydrazine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-bromobenzylhydrazine into novel hydrazone compounds and their subsequent evaluation for biological activity. The protocols outlined below detail the synthesis, purification, and screening of these derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of hydrazone derivatives. The presence of the bromophenyl moiety offers opportunities for further structural modifications and can contribute to the biological activity of the resulting compounds. Hydrazones, characterized by the azometine group (-NHN=CH-), are a class of compounds known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. This document provides detailed methodologies for the synthesis of a library of 4-bromobenzylhydrazone derivatives and protocols for their preliminary biological screening.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzylhydrazone Derivatives
This protocol describes a general method for the synthesis of hydrazones via the condensation reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound hydrochloride
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate
-
Distilled water
-
Standard laboratory glassware (reflux condenser, round-bottom flasks, beakers, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Preparation of this compound Free Base:
-
Dissolve this compound hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free base.
-
-
Hydrazone Synthesis:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
To this solution, add the desired substituted aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol and then with distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 4-bromobenzylhydrazone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized hydrazone derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 4-bromobenzylhydrazone derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform a two-fold serial dilution of each compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.
-
Data Presentation
The quantitative data obtained from the biological screening should be summarized in tables for clear comparison. Below are example tables.
Disclaimer: The following data are representative examples for illustrative purposes and are not specific to derivatives of this compound, as such specific data was not available in the public domain at the time of this writing. Researchers should generate their own data following the protocols above.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Hydrazone Derivatives
| Compound ID | R-group on Aldehyde | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| HZ-1 | 4-Nitro | 15.2 ± 1.8 | 22.5 ± 2.1 |
| HZ-2 | 4-Methoxy | 8.7 ± 0.9 | 12.3 ± 1.5 |
| HZ-3 | 2-Hydroxy (Salicyl) | 5.1 ± 0.6 | 7.8 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Representative Hydrazone Derivatives
| Compound ID | R-group on Aldehyde | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| HZ-1 | 4-Nitro | 16 | 32 |
| HZ-2 | 4-Methoxy | 32 | 64 |
| HZ-3 | 2-Hydroxy (Salicyl) | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to biological evaluation of 4-bromobenzylhydrazone derivatives.
Caption: Workflow for synthesis and biological screening.
Potential Signaling Pathway: Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified overview of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic 4-bromobenzylhydrazone derivatives.
Caption: Simplified intrinsic apoptosis pathway.
Potential Mechanism of Action: Bacterial DNA Gyrase Inhibition
For antimicrobial activity, a common target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of bacterial DNA gyrase.
References
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using 4-Bromobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-bromobenzylhydrazine in the synthesis of novel enzyme inhibitors. This document outlines detailed synthetic protocols, presents key quantitative data on inhibitor potency, and visualizes relevant biological pathways and experimental workflows. The methodologies and data presented are based on established principles of medicinal chemistry and draw from analogous syntheses of structurally related enzyme inhibitors.
Introduction
This compound is a versatile chemical intermediate for the synthesis of a variety of heterocyclic compounds and hydrazone derivatives. The presence of the 4-bromobenzyl moiety is of significant interest in drug discovery, as the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule through halogen bonding and by influencing its metabolic stability. Hydrazine and its derivatives, particularly hydrazones, are well-established pharmacophores in the design of enzyme inhibitors, notably for monoamine oxidases (MAOs), cholinesterases, and other enzymes implicated in various disease states.
Application: Synthesis of Hydrazone-Based Enzyme Inhibitors
The primary application of this compound in this context is its use as a precursor for the synthesis of 4-bromobenzylhydrazones. This is typically achieved through a condensation reaction with a suitable aldehyde or ketone. The resulting hydrazones can then be screened for inhibitory activity against a panel of enzymes.
General Synthetic Scheme
The general approach involves the reaction of this compound with a carbonyl compound in a suitable solvent, often with acid catalysis, to yield the corresponding hydrazone.
Caption: General reaction scheme for the synthesis of 4-bromobenzylhydrazone derivatives.
Quantitative Data: Inhibition Potency of Related Compounds
While specific data for enzyme inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of structurally related compounds containing a 4-bromophenyl or a substituted benzyl group. This data provides a strong rationale for the potential of this compound derivatives as potent enzyme inhibitors.
| Compound Class | Target Enzyme | Specific Compound Example with 4-Bromo Moiety | IC50 (µM) | Reference |
| Hydrazone Schiff Bases | α-Amylase | (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-bromobenzohydrazide | 0.21 ± 0.01 | [1] |
| Benzoyl Hydrazones | Acetylcholinesterase (AChE) | 4-bromo-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | > 50 | [2] |
| Benzoyl Hydrazones | Butyrylcholinesterase (BChE) | 4-bromo-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | > 50 | [2] |
| Chalcones | Monoamine Oxidase B (MAO-B) | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | [3][4] |
| Pyridazinobenzylpiperidines | Monoamine Oxidase B (MAO-B) | 6-(4-(4-bromobenzyl)piperidin-1-yl)-2-phenylpyridazin-3(2H)-one | > 100 | [5] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of enzyme inhibitors based on the hydrazone scaffold.
Protocol 1: Synthesis of a 4-Bromobenzylhydrazone Derivative
This protocol is adapted from the synthesis of analogous hydrazone-based enzyme inhibitors.[6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 1.0 mmol of the selected aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against MAO-A and MAO-B.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase
-
Amplex® Red reagent
-
Sodium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing sodium phosphate buffer, horseradish peroxidase, and Amplex® Red reagent.
-
Add the test compound at various concentrations to the wells.
-
Pre-incubate the mixture with the MAO-A or MAO-B enzyme for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The percent inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (containing DMSO instead of the compound).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Monoamine Oxidase and Neurotransmitter Metabolism
Monoamine oxidases are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.
Caption: Inhibition of dopamine degradation by a MAO-B inhibitor.
Experimental Workflow for Inhibitor Synthesis and Evaluation
The following diagram illustrates the typical workflow from the synthesis of potential inhibitors to their biological evaluation.
Caption: Workflow for synthesis and evaluation of this compound-based inhibitors.
References
- 1. Synthesis of Some Novel 4-bromobenzoic Acid Clubbed Hydrazone Schiff Base Derivatives as Potent α-amylase Inhibitors: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Synthetic Routes to Novel 4-Bromobenzylhydrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel 4-bromobenzylhydrazine derivatives, specifically focusing on the formation of 4-bromobenzylhydrazones. These compounds are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of hydrazone scaffolds, including antimicrobial and antitumor effects.[1][2][3] The presence of the 4-bromobenzyl moiety offers a handle for further structural modifications, potentially leading to the development of new therapeutic agents.
I. Overview of Synthetic Strategy
The primary synthetic route described herein is the condensation reaction between this compound and a variety of aromatic and heteroaromatic aldehydes. This reaction, typically acid-catalyzed, proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N'-substituted-4-bromobenzylhydrazones.[4][5][6] This approach is versatile, generally high-yielding, and allows for the generation of a diverse library of derivatives by simply varying the aldehyde starting material.
II. Experimental Protocols
A. Synthesis of this compound (Starting Material)
A common precursor for the synthesis of this compound derivatives is this compound itself. While commercially available, it can also be synthesized from 4-bromobenzyl bromide. A reported method involves the reaction of 4-bromobenzyl bromide with hydrazine hydrate in the presence of a base like sodium carbonate in a suitable solvent such as methanol.
B. General Protocol for the Synthesis of Novel 4-Bromobenzylhydrazone Derivatives (Exemplified by reaction with 4-nitrobenzaldehyde)
This protocol describes a general method for the synthesis of a wide range of 4-bromobenzylhydrazone derivatives.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-furaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add the desired substituted aldehyde (10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to afford the pure 4-bromobenzylhydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, and mass spectrometry).
III. Data Presentation
The following tables summarize expected yields for a series of novel 4-bromobenzylhydrazone derivatives based on the general protocol and reported biological activities for related hydrazone compounds.
Table 1: Synthetic Yields of Novel 4-Bromobenzylhydrazone Derivatives
| Compound ID | Aldehyde Reactant | Molecular Formula | Expected Yield (%) | Physical Appearance |
| 1a | 4-Nitrobenzaldehyde | C₁₄H₁₂BrN₃O₂ | 85-95 | Yellow solid |
| 1b | 2-Chlorobenzaldehyde | C₁₄H₁₂BrClN₂ | 88-96 | White crystalline solid |
| 1c | 4-Methoxybenzaldehyde | C₁₅H₁₅BrN₂O | 90-98 | Pale yellow solid |
| 1d | 2-Furaldehyde | C₁₂H₁₁BrN₂O | 82-90 | Off-white solid |
| 1e | 4-(Dimethylamino)benzaldehyde | C₁₆H₁₈BrN₃ | 85-95 | Orange solid |
Table 2: Reported Antitumor Activity of Structurally Related Hydrazone Derivatives
| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 4-Methylsulfonylbenzene Hydrazones | 59 Human Cancer Cell Lines | 0.26 µM (Compound 20) | [2] |
| 2-Benzoxazolyl Hydrazones | Leukemia, Colon, Ovarian | nM range | [7] |
| 3/4-Bromo Benzohydrazides | HCT116 | 1.20 µM (Compound 22) | [8] |
| 2,4-Dihydroxybenzoic Acid Hydrazide-hydrazones | LN-229 | 0.77 µM (Compound 21) | [9] |
Table 3: Reported Antimicrobial Activity of Structurally Related Hydrazone Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 4-Fluorobenzoic Acid Hydrazones | S. aureus | Equal to Ceftriaxone | [1] |
| 4-Bromophenyl Semicarbazide | E. faecalis | 3.91 µg/mL | [10] |
| 3/4-Bromo Benzohydrazides | Various Bacteria | pMICam = 1.67 μM/ml (Compound 12) | [8] |
| 2,4-Dihydroxybenzoic Acid Hydrazide-hydrazones | S. aureus MRSA | 3.91 µg/mL (Compound 18) | [9] |
IV. Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for 4-bromobenzylhydrazone derivatives.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromobenzylhydrazine
Welcome to the technical support center for the synthesis of 4-Bromobenzylhydrazine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the reaction of 4-bromobenzyl bromide with hydrazine hydrate. This nucleophilic substitution reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrobromic acid byproduct.
Q2: What are the primary factors that influence the yield of the reaction?
A2: The yield of this compound synthesis is sensitive to several factors, including reaction temperature, choice of solvent, the stoichiometry of reactants, and the effectiveness of the base used. Optimization of these parameters is crucial for maximizing the yield.
Q3: What are the common side products in this synthesis?
A3: A significant side product is the N,N'-bis(4-bromobenzyl)hydrazine, formed by the reaction of two molecules of 4-bromobenzyl bromide with one molecule of hydrazine. Another potential impurity is unreacted 4-bromobenzyl bromide.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[1] The choice of solvent is critical and should be determined based on the solubility of this compound at different temperatures.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
A low yield is a common issue that can be attributed to several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | A temperature that is too low can lead to a slow reaction rate, while a temperature that is too high may promote the formation of side products. It is recommended to perform small-scale experiments to determine the optimal temperature. A reported procedure suggests a temperature of 45-50°C.[2] |
| Inappropriate Solvent | The solvent polarity can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used. Experimenting with different solvents or solvent mixtures may improve the yield. |
| Incorrect Stoichiometry | An excess of 4-bromobenzyl bromide can favor the formation of the N,N'-bis(4-bromobenzyl)hydrazine side product. Using a molar excess of hydrazine hydrate can help to maximize the formation of the desired monosubstituted product. |
| Ineffective Base | The base is crucial for neutralizing the HBr formed during the reaction. A weak or insufficient amount of base can lead to a buildup of acid, which can protonate the hydrazine and reduce its nucleophilicity. Sodium carbonate is a commonly used base.[2] |
| Decomposition of Product | Prolonged reaction times or high temperatures can potentially lead to the degradation of the product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. |
Problem 2: Formation of Significant Amounts of N,N'-bis(4-bromobenzyl)hydrazine
The formation of the dialkylated hydrazine is a primary competitive reaction.
| Potential Cause | Suggested Solution |
| High Concentration of 4-Bromobenzyl Bromide | Adding the 4-bromobenzyl bromide solution slowly to a solution of excess hydrazine hydrate can help to maintain a low concentration of the alkylating agent and favor the formation of the mono-substituted product. |
| Insufficient Excess of Hydrazine Hydrate | Using a significant molar excess of hydrazine hydrate (e.g., 3-5 equivalents or more) is a key strategy to statistically favor the reaction of 4-bromobenzyl bromide with a free hydrazine molecule rather than the already substituted this compound. |
Problem 3: Difficulty in Purifying the Product
Challenges in purification can arise from the presence of unreacted starting materials or side products with similar physical properties to the desired product.
| Potential Cause | Suggested Solution |
| Co-crystallization of Impurities | If the N,N'-bis(4-bromobenzyl)hydrazine side product co-crystallizes with the desired product, a different recrystallization solvent or a sequence of recrystallizations from different solvents may be necessary. |
| Residual Starting Material | Unreacted 4-bromobenzyl bromide can often be removed by washing the crude product with a non-polar solvent in which the starting material is soluble, but the product is not. |
| "Oiling out" during Recrystallization | If the product separates as an oil instead of crystals during recrystallization, this could be due to a high level of impurities or too rapid cooling. Try adding more solvent, reheating to dissolve the oil, and allowing the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported procedure with a moderate yield.[2]
Materials:
-
4-Bromobenzyl bromide
-
Hydrazine hydrate
-
Sodium carbonate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzyl bromide in methanol.
-
Add a solution of sodium carbonate in water to the flask.
-
Add hydrazine hydrate to the reaction mixture.
-
Heat the mixture to 45-50°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Quantitative Data from Literature:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzyl bromide | Hydrazine hydrate | Sodium carbonate | Methanol | 45-50 | 3 | 42 | [2] |
Visualizations
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of 4-Bromobenzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobenzylhydrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
Problem 1: Low Yield of this compound and Presence of Multiple Products
Possible Cause: Over-alkylation of hydrazine is a common side reaction in the synthesis of benzylhydrazines.[1] This leads to the formation of di-substituted byproducts, primarily 1,2-bis(4-bromobenzyl)hydrazine and potentially 1,1-bis(4-bromobenzyl)hydrazine. The mono-alkylated product is often more reactive than hydrazine itself, making it susceptible to further alkylation.[2]
Solutions:
-
Control Stoichiometry: Use a large excess of hydrazine hydrate relative to 4-bromobenzyl bromide. This statistically favors the mono-alkylation of hydrazine. A molar ratio of 5:1 to 10:1 (hydrazine hydrate: 4-bromobenzyl bromide) is recommended as a starting point.
-
Slow Addition of Alkylating Agent: Add the 4-bromobenzyl bromide solution dropwise to the hydrazine hydrate solution at a controlled temperature. This maintains a low concentration of the alkylating agent in the reaction mixture, further minimizing di-alkylation.
-
Temperature Control: Maintain a moderate reaction temperature. While specific optimal temperatures for this synthesis are not extensively published, starting at room temperature and gently heating to 40-50°C can be a reasonable approach. Higher temperatures may increase the rate of the desired reaction but can also accelerate the formation of di-alkylated byproducts.[3]
-
Use of a Protecting Group: For syntheses requiring very high purity and minimal di-alkylation, consider using a mono-protected hydrazine derivative. This strategy involves protecting one of the nitrogen atoms, performing the alkylation, and then deprotecting to yield the mono-substituted product.[1][2]
Problem 2: Formation of an Insoluble White Precipitate That is Not the Desired Product
Possible Cause: The primary insoluble byproduct is likely 1,2-bis(4-bromobenzyl)hydrazine. This symmetrical di-alkylated product is often a crystalline solid with low solubility in common organic solvents.
Identification:
-
Melting Point: The melting point of the isolated byproduct will be significantly different from that of this compound.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum of 1,2-bis(4-bromobenzyl)hydrazine would show a characteristic singlet for the two benzylic CH₂ groups and aromatic signals corresponding to the 4-bromophenyl groups. The integration of the aromatic to benzylic protons would differ from the mono-substituted product.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the di-alkylated structure (C₁₄H₁₄Br₂N₂).
-
Problem 3: Discoloration of the Reaction Mixture or Final Product (Yellow to Brown)
Possible Cause: Oxidation of the hydrazine moiety can lead to colored impurities. Hydrazines, particularly arylhydrazines, can be susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metal ions.[1] This can lead to the formation of azo compounds and other colored degradation products.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: If discoloration occurs, the product can often be purified by recrystallization or column chromatography. Treatment with activated carbon during recrystallization can also help remove colored impurities.
Problem 4: Reaction Fails to Proceed or Gives a Complex Mixture of Unidentifiable Products
Possible Cause:
-
Poor Quality Starting Material: The purity of the 4-bromobenzyl bromide is crucial. Impurities in the starting material can lead to a variety of side reactions.
-
Decomposition of Hydrazine: Hydrazine hydrate can decompose, especially at elevated temperatures or in the presence of certain metals.[1]
-
Incorrect Reaction Conditions: Extreme temperatures or pH can lead to decomposition of both reactants and products.
Solutions:
-
Verify Starting Material Purity: Ensure the 4-bromobenzyl bromide is of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol.
-
Use Fresh Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate to ensure its concentration and purity.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, solvent, and base (if used) to find the optimal conditions for the desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products arise from the over-alkylation of hydrazine. These are primarily 1,2-bis(4-bromobenzyl)hydrazine (symmetrical) and potentially the asymmetrical 1,1-bis(4-bromobenzyl)hydrazine. Oxidation of the product can also lead to the formation of the corresponding azo compound, 1,2-bis(4-bromobenzyl)diazene.
Q2: How can I minimize the formation of di-alkylated byproducts?
To minimize di-alkylation, you should:
-
Use a significant excess of hydrazine hydrate.
-
Add the 4-bromobenzyl bromide slowly to the reaction mixture.
-
Maintain a moderate reaction temperature.
-
For highly selective mono-alkylation, consider using a protecting group strategy.[1][2]
Q3: What is a typical experimental protocol for the synthesis of this compound?
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
4-Bromobenzyl bromide
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Ethanol or Methanol
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a significant molar excess (e.g., 10 equivalents) of hydrazine hydrate. If using a solid base like potassium carbonate, it can be added at this stage.
-
Dissolve 4-bromobenzyl bromide (1 equivalent) in a suitable solvent like ethanol.
-
Slowly add the 4-bromobenzyl bromide solution to the vigorously stirred hydrazine hydrate solution at room temperature over a period of 30-60 minutes.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours. The reaction can be gently heated to 40-50°C to ensure completion, monitoring by TLC is recommended.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (likely the di-alkylated byproduct) forms, it can be removed by filtration.
-
The filtrate is then typically subjected to a work-up procedure. This may involve partitioning between water and an organic solvent like diethyl ether or dichloromethane.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (4-bromobenzyl bromide), the desired product (this compound), and the di-alkylated byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: The proton NMR spectrum is a key tool for characterization. Based on available data, the expected signals would be:
-
Aromatic protons (AA'BB' system) in the region of δ 7.2-7.5 ppm.
-
A singlet for the benzylic (CH₂) protons.
-
A broad singlet for the NH and NH₂ protons, which may exchange with D₂O.
-
The InChIKey for this compound is SABLROJJEJTWTE-UHFFFAOYSA-N.[4]
-
Quantitative Data Summary
At present, there is limited published quantitative data directly comparing the yields of this compound and its side products under various reaction conditions. The following table provides a general overview of the expected impact of key parameters.
| Parameter | Condition | Expected Impact on this compound Yield | Expected Impact on Di-alkylation |
| Hydrazine:Bromide Ratio | Low (e.g., 1:1) | Low | High |
| High (e.g., 10:1) | High | Low | |
| Temperature | Low (e.g., 0-25°C) | Lower reaction rate | Lower |
| High (e.g., >60°C) | Faster reaction rate, potential for decomposition | Higher[3] | |
| Addition Rate of Bromide | Fast | Lower | Higher |
| Slow | Higher | Lower |
Visualizing Reaction Pathways
Main Reaction and Side Reactions
The following diagram illustrates the primary reaction for the synthesis of this compound and the major side reaction leading to the formation of 1,2-bis(4-bromobenzyl)hydrazine.
References
Technical Support Center: Purification of Crude 4-Bromobenzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromobenzylhydrazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as recrystallization and column chromatography.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | - The cooling process is too rapid.- The solvent is not ideal for the compound.- The compound is significantly impure. | - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[1]- Try a different solvent or a mixed solvent system (e.g., ethanol/water).[1]- If using a mixed solvent, redissolve the oil by heating and add a small amount of the "good" solvent in which the compound is more soluble.[1]- Consider a preliminary purification step like a simple filtration or a quick column chromatography to remove major impurities. |
| No crystals form after cooling. | - The solution is not supersaturated (too much solvent was used).- Insufficient cooling.- Nucleation has not been initiated. | - Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[1]- Ensure the solution has been adequately cooled in an ice bath after reaching room temperature.[1]- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.- During hot filtration, use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling was too rapid, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent or solvent system.- Ensure a slow cooling rate to allow for the formation of pure crystals.[2][3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline (Rf = 0). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a polar compound like this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing) or a methanol/dichloromethane system may be effective.[4] |
| Compound streaks badly on the TLC plate and column. | - The compound is interacting strongly with the acidic silica gel.- The sample is overloaded on the column. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[5]- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider using a different stationary phase like alumina or amino-functionalized silica.[5][6] |
| Poor separation of the product from impurities. | - The eluent system is not optimized.- The column was not packed properly, leading to channeling. | - Systematically test different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (target Rf of ~0.3 for the desired compound).[7]- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly with the solvent front. | - The eluent is too polar. | - Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. If prepared from 4-bromobenzyl bromide and hydrazine, potential impurities include unreacted 4-bromobenzyl bromide, and over-alkylation products. If a Gabriel synthesis approach is used, phthalhydrazide byproducts can be a significant impurity that can be challenging to remove.[7]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For polar aromatic hydrazides, polar solvents are often a good choice. A mixed solvent system of ethanol and water is a common and effective starting point.[1] The crude product can be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then heated until clear and allowed to cool slowly.
Q3: How can I remove residual hydrazine from my crude product?
A3: Excess hydrazine hydrate can often be removed by aqueous washes during the work-up. If it persists, azeotropic distillation with a solvent like xylene can be employed, though this should be done with caution due to the hazardous nature of hydrazine. For small amounts, purification by column chromatography is often effective as hydrazine tends to stick to the silica gel.
Q4: Is this compound stable to heat?
Q5: My purified this compound is a salt (e.g., hydrochloride). How does this affect purification?
A5: If your product is a salt, its solubility properties will be significantly different from the free base. Salts are generally more soluble in polar solvents like water or methanol and less soluble in non-polar organic solvents. Recrystallization from water or an alcohol/water mixture is often a suitable purification method for hydrochloride salts of hydrazines.[9] Column chromatography on silica gel can be challenging with salts, but reverse-phase chromatography may be an alternative.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection: A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.4 for this compound. For very polar impurities, a more polar system like methanol in dichloromethane (DCM) might be necessary.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the initial eluent) and load it onto the top of the column. Alternatively, for less soluble samples, dry loading (adsorbing the sample onto a small amount of silica gel) is recommended.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., EtOAc).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides illustrative data for the purification of a substituted benzylhydrazine derivative. Actual results for this compound may vary depending on the scale and the initial purity of the crude material.
| Purification Method | Starting Material Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 70-85% |
| Flash Column Chromatography (EtOAc/Hexanes) | ~80% | >99% | 60-80% |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4-Bromobenzylhydrazine Coupling Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-Bromobenzylhydrazine coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound with carboxylic acids (acylation) and aldehydes/ketones (hydrazone formation).
Acylation Reactions (Coupling with Carboxylic Acids)
Q1: My acylation reaction with this compound shows low to no product yield. What are the initial troubleshooting steps?
A1: Low yields in acylation reactions often stem from issues with reagents, reaction conditions, or the stability of the activated species. A systematic check of the following is recommended:
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Reagent Quality: Ensure the carboxylic acid, coupling reagents (e.g., EDC, HATU), and solvents are anhydrous. Moisture can hydrolyze activated intermediates and quench the reaction. Use freshly opened reagents or dried solvents.
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Base Selection and Stoichiometry: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to deprotonate the carboxylic acid and neutralize acidic byproducts.[1] Use 2-3 equivalents of the base.
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Activation (Pre-activation) Step: To prevent side reactions, pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes at 0 °C before adding the this compound.[1]
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Reaction Temperature: While many coupling reactions are set up at 0 °C to control the initial rate, they often require warming to room temperature to proceed to completion.[1][2] If the reaction is sluggish, a modest increase in temperature may be necessary, but be mindful of potential side reactions.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my expected product. What could it be?
A2: A common byproduct in the acylation of hydrazines is the formation of an N,N'-diacylhydrazine, where two molecules of the carboxylic acid have reacted with one molecule of the hydrazine.[3] This can be favored if there is an excess of the activated carboxylic acid. To minimize this:
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Stoichiometry Control: Use a 1:1 or a slight excess of the this compound relative to the carboxylic acid.
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Order of Addition: Add the activated carboxylic acid solution slowly to the this compound solution to avoid a localized excess of the acylating agent.
Q3: How do I choose the right coupling reagent for my reaction?
A3: The choice of coupling reagent can significantly impact the reaction's success.
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Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice. It is often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxypure to improve efficiency and suppress side reactions.[1][4][5] The byproducts of EDC are water-soluble, simplifying purification.[4][5]
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Uronium/Aminium Salts: Reagents like HATU are highly efficient and lead to faster reaction times, but are also more expensive.[1][2] They are a good option for difficult couplings.
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Phosphonium Salts: Reagents like PyBOP are also very effective and can minimize certain side reactions.
Q4: My purification by column chromatography is proving difficult. Are there any tips for purifying the acyl hydrazide product?
A4: Purification can be challenging due to the polarity of the product and potential byproducts.
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Work-up Procedure: A thorough aqueous work-up is crucial. Wash the organic layer with a mild acid (e.g., 10% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine to remove excess reagents and water-soluble byproducts.[1]
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Solvent System for Chromatography: A gradient elution on silica gel is often necessary. Start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guide: Acylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture in reagents/solvents. | 1. Use anhydrous solvents and fresh reagents. Dry solvents over molecular sieves if necessary. |
| 2. Inefficient activation of carboxylic acid. | 2. Increase the equivalents of the coupling reagent (1.1-1.5 eq).[1] Use a more potent coupling reagent like HATU.[1] | |
| 3. Reaction temperature is too low. | 3. Allow the reaction to warm to room temperature and stir for an extended period (4-24 hours).[1][2] | |
| Presence of N,N'-diacylhydrazine byproduct | 1. Excess of activated carboxylic acid. | 1. Use a 1:1 stoichiometry or a slight excess of this compound. |
| 2. Rapid addition of reagents. | 2. Slowly add the activated carboxylic acid to the hydrazine solution. | |
| Unreacted Starting Material | 1. Insufficient reaction time or temperature. | 1. Increase reaction time and/or temperature. Monitor by TLC. |
| 2. Steric hindrance of coupling partners. | 2. Switch to a more powerful coupling reagent like HATU or PyBOP. | |
| Difficult Purification | 1. Water-soluble byproducts from coupling reagents (e.g., EDC urea). | 1. Perform a thorough aqueous work-up with acidic and basic washes. |
| 2. Product streaking on silica gel column. | 2. Try a different solvent system for chromatography or consider recrystallization. |
Hydrazone Formation (Coupling with Aldehydes & Ketones)
Q1: My hydrazone formation reaction is slow or incomplete. How can I optimize it?
A1: Hydrazone formation is a reversible condensation reaction.[6] The rate and equilibrium can be influenced by several factors:
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pH: The reaction is often catalyzed by acid. A slightly acidic medium (pH 4-5) is generally optimal.
-
Temperature: Increasing the reaction temperature can modestly improve the yield and reaction rate.[7]
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Concentration: Higher concentrations of the reactants can favor product formation.[7]
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Electronic Effects: Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on the aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction.[8] For example, 4-nitrobenzaldehyde is significantly more reactive than p-tolualdehyde.[8]
Q2: I am concerned about the stability of the hydrazone product. How stable is the C=N bond?
A2: The stability of the hydrazone linkage can vary. While generally stable, it is susceptible to hydrolysis, especially under acidic conditions.[6] However, some hydrazone bonds have been shown to be stable over a wide pH range (3-12).[7] If instability is a concern, it is best to perform subsequent reactions under neutral or basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Acylation using EDC/HOBt
This protocol is a general guideline and may require optimization for specific substrates.
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Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF or DCM.
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Add DIPEA (2.5 eq) to the mixture.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add EDC (1.2 eq) portion-wise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 10% citric acid, saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for Hydrazone Formation
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Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Add a solution of this compound (1.0-1.1 eq) in the same solvent.
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If desired, add a catalytic amount of acetic acid.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).
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Monitor the reaction by TLC. The product is often less polar than the starting hydrazine.
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Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration.
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If the product does not precipitate, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 4-Bromobenzylhydrazine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Bromobenzylhydrazine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: this compound is a sensitive compound susceptible to degradation under several conditions. The primary factors leading to its decomposition are:
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Oxidation: Exposure to atmospheric oxygen can lead to oxidative decomposition, potentially forming dimers and other byproducts.
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Heat: Elevated temperatures can accelerate decomposition reactions.
-
Light: Exposure to light, particularly UV light, can promote degradation.
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Incompatible Reagents: Strong oxidizing agents, strong acids or bases, and certain metal catalysts can cause rapid decomposition.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
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Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
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Low Temperature: Keep refrigerated or frozen, typically at temperatures below -20°C.
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Light Protection: Store in an amber or opaque container to protect it from light.
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Airtight Seal: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q3: What are the common decomposition byproducts of this compound?
A3: While specific byproducts can vary depending on the reaction conditions, common decomposition products may include:
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Oxidative Dimers: Self-coupling of this compound can occur, leading to the formation of N,N'-bis(4-bromobenzyl)hydrazine.
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4-Bromobenzaldehyde and 4-Bromobenzoic Acid: Formed through oxidation of the benzyl group.
-
Nitrogen Gas: Can be evolved during certain decomposition pathways.
-
Toluene Derivatives: In the presence of certain reagents, de-bromination and other side reactions can occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of this compound before or during the reaction. | 1. Verify Storage Conditions: Ensure the starting material has been stored correctly (inert atmosphere, low temperature, protected from light).2. Use Fresh Reagent: If possible, use a freshly opened or recently purchased bottle of this compound.3. Inert Reaction Conditions: Set up the reaction under an inert atmosphere (argon or nitrogen).4. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. | Hydrazines are prone to oxidation. Minimizing exposure to air is critical for successful reactions. |
| Incorrect Reaction Temperature. | 1. Maintain Low Temperature: If the reaction allows, perform it at a lower temperature to minimize thermal decomposition.2. Controlled Heating: If heating is necessary, use a well-controlled heating mantle or oil bath and avoid localized overheating. | Elevated temperatures can accelerate the decomposition of the hydrazine starting material. |
| Inappropriate pH. | 1. pH Control: Buffer the reaction mixture if compatible with the reaction chemistry. The optimal pH for many hydrazine reactions is slightly acidic to neutral.[1] | Extreme pH values can catalyze the decomposition of hydrazine derivatives. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidative Side Reactions. | 1. Add Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant (e.g., BHT) can suppress oxidative side reactions.[2] 2. Use High-Purity Solvents: Impurities in solvents can sometimes catalyze oxidation. | Oxygen can lead to a variety of unwanted side products through radical mechanisms. |
| Catalytic Decomposition. | 1. Avoid Incompatible Metals: Be mindful of metal spatulas or other equipment that could introduce catalytic metal ions.[3] 2. Use Purified Reagents: Ensure other reagents in the reaction are free from metal contaminants. | Trace amounts of certain metals can catalyze the decomposition of hydrazines. |
| Self-Coupling/Dimerization. | 1. Control Stoichiometry: Use a slight excess of the other reactant if the reaction mechanism allows, to favor the desired reaction over self-coupling.2. Slow Addition: Add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. | High concentrations of the hydrazine can favor bimolecular decomposition pathways like dimerization. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Reaction
This protocol outlines the best practices for setting up a reaction to minimize the decomposition of this compound.
-
Preparation of Glassware:
-
All glassware should be thoroughly cleaned and dried in an oven at >100°C overnight to remove any moisture.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
-
Reagent and Solvent Preparation:
-
Use anhydrous and degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by the freeze-pump-thaw method.
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Reaction Setup:
-
Weigh the required amount of this compound under a positive pressure of inert gas, or as quickly as possible in the air, and immediately dissolve it in the degassed solvent.
-
If the reaction is sensitive to light, wrap the reaction flask in aluminum foil.
-
Maintain the reaction under a positive pressure of inert gas throughout the experiment.
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If the reaction requires heating, use a temperature-controlled heating source. For exothermic reactions, ensure adequate cooling is available.
-
Protocol 2: Monitoring Decomposition by HPLC
This protocol provides a general method for quantitatively analyzing the degradation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
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Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
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At various time points during the experiment, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
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Dilute the aliquot with the mobile phase to a concentration within the calibrated range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
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Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of remaining this compound in your samples by comparing the peak area to the calibration curve.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for minimizing decomposition during reactions.
References
Troubleshooting low yields in hydrazone formation with 4-Bromobenzylhydrazine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in hydrazone formation reactions utilizing 4-Bromobenzylhydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no formation of my desired hydrazone product. What are the potential causes?
Low or no product yield in hydrazone synthesis can stem from several factors. The reaction is an equilibrium process, and unfavorable conditions can prevent the formation of the hydrazone. Key areas to investigate include:
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Incorrect pH: The pH of the reaction medium is critical. Hydrazone formation is typically acid-catalyzed.[1] At neutral or high pH, the reaction can be extremely slow. The ideal pH range is generally between 4 and 6.
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Reagent Quality: Ensure the this compound and the carbonyl compound (aldehyde or ketone) are pure. Impurities can interfere with the reaction. If using this compound hydrochloride, it may be necessary to neutralize it or use a base to liberate the free hydrazine.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can sterically hinder the reaction, leading to lower yields and slower reaction rates.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. In some cases, increasing the temperature may be necessary.
-
Hydrolysis of the Product: Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and strong acid.[2]
Q2: How can I optimize the reaction conditions to improve my yield?
To improve the yield of your hydrazone product, consider the following optimization strategies:
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pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to achieve an optimal pH.
-
Solvent Choice: Ethanol or methanol are commonly used solvents for hydrazone formation.[3][4] Ensure your starting materials are soluble in the chosen solvent.
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Temperature and Reaction Time: While many hydrazone formations proceed at room temperature, heating the reaction mixture to reflux can often increase the reaction rate and yield.[3] Use TLC to monitor the consumption of the starting materials and the formation of the product to avoid unnecessary heating that could lead to side reactions.
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Water Removal: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Q3: I am seeing an unexpected side product in my reaction mixture. What could it be?
A common side product in hydrazone synthesis is the formation of an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more likely to happen if there is an excess of the carbonyl compound.
To minimize azine formation:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. In some cases, a slight excess of the hydrazine may be beneficial.
-
Slow Addition: Add the carbonyl compound dropwise to the solution of this compound to avoid localized high concentrations of the carbonyl reactant.
Q4: My hydrazone product is difficult to purify. What are the best practices for purification?
Purification of hydrazones can sometimes be challenging due to their potential instability on silica gel.
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Recrystallization: This is often the preferred method for purifying solid hydrazones.[3][4] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: If chromatography is necessary, consider the following:
-
Deactivated Silica Gel: Hydrazones can be sensitive to acidic silica gel. Consider using silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent), to prevent product decomposition.
-
Alternative Stationary Phases: Basic alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for hydrazone formation with substituted hydrazines, which can be used as a starting point for optimizing reactions with this compound.
| Carbonyl Reactant | Hydrazine Reactant | Solvent | Catalyst | Temperature | Reaction Time (hours) | Yield (%) | Reference |
| Substituted Benzaldehydes | 2-Hydroxy Benzohydrazide | Ethanol | None | Reflux | 3 | ~80 | [3] |
| Substituted Benzaldehydes | Thiazole-carbohydrazide | Ethanol | H₂SO₄ (catalytic) | Heat | 4 | 70-99 | [4] |
| Various Aldehydes | 4-Hydroxybenzoic Acid Hydrazide | Methanol | Acetic Acid (catalytic) | Reflux | 2-6 | 76-100 | [5] |
Experimental Protocols
General Protocol for Hydrazone Synthesis with this compound
-
Dissolve the Hydrazine: In a round-bottom flask, dissolve one equivalent of this compound (or this compound hydrochloride) in a suitable solvent such as ethanol or methanol. If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate or triethylamine and stir for 10-15 minutes.
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Add the Carbonyl Compound: To the stirred hydrazine solution, add one equivalent of the aldehyde or ketone.
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Acid Catalysis (Optional but Recommended): Add a catalytic amount (e.g., a few drops) of glacial acetic acid to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The hydrazone product may precipitate out of solution. If so, collect the solid by filtration and wash with a small amount of cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on deactivated silica gel or basic alumina.
Visualizations
Caption: Reaction pathway for acid-catalyzed hydrazone formation and potential azine side-product formation.
Caption: Troubleshooting workflow for low yields in hydrazone formation.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromobenzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzylhydrazine. Our aim is to address common issues encountered during the synthesis and purification of this compound, ensuring high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction?
A1: Impurities in a this compound synthesis can originate from the starting materials or form as byproducts during the reaction. Common impurities include:
-
From the starting material (4-Bromobenzyl bromide):
-
4-Bromobenzyl alcohol: Formed by the hydrolysis of 4-bromobenzyl bromide, especially in the presence of moisture.[1]
-
Polybrominated species: Di- or tri-brominated toluenes can be present as impurities from the synthesis of 4-bromobenzyl bromide.
-
Unreacted 4-bromotoluene: The precursor in the synthesis of 4-bromobenzyl bromide.
-
-
Reaction Byproducts:
-
N,N'-bis(4-bromobenzyl)hydrazine: Formed by the reaction of two molecules of 4-bromobenzyl bromide with one molecule of hydrazine.
-
Oxidation products: Hydrazines can be susceptible to oxidation, leading to various colored impurities.
-
Salts: Inorganic salts may be present depending on the workup procedure.
-
Q2: My crude this compound product is an oil, but it should be a solid. What should I do?
A2: If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. The most common culprits are residual solvents or 4-bromobenzyl alcohol. Try the following:
-
Remove residual solvent: Ensure your product is thoroughly dried under high vacuum. Gentle heating (e.g., 30-40 °C) can help remove volatile solvents.
-
Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes or diethyl ether) to the oil. Stir vigorously. This can often induce crystallization of the desired product, while the impurities remain dissolved in the solvent.
-
Purification: If trituration fails, proceed with a purification method such as column chromatography or recrystallization.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The polarity can be adjusted to achieve good separation.
-
Visualization:
-
UV Light (254 nm): this compound and other aromatic compounds will be visible under UV light.
-
Potassium Permanganate (KMnO4) Stain: Hydrazines are readily oxidized and will show up as yellow-brown spots on a purple background.[2][3][4]
-
Iodine Chamber: Most organic compounds, including hydrazines, can be visualized in an iodine chamber, appearing as brown spots.[2][3][4]
-
An ideal TLC for purification will show a clear separation between the product spot and any impurity spots, with the product having a retention factor (Rf) of approximately 0.3-0.5.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem: Oily product or low purity after initial isolation.
Solution:
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system of ethanol and water or isopropanol and water is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot alcohol (ethanol or isopropanol) to dissolve the solid completely. If insoluble impurities are present, perform a hot filtration at this stage.
-
Crystallization: Slowly add hot water dropwise to the hot alcoholic solution until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of the hot alcohol until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data (Hypothetical):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 85% | >98% |
| Appearance | Yellowish oil | White crystalline solid |
| Recovery | N/A | 70-85% |
Purification by Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Problem: Multiple impurities are visible on the TLC, or recrystallization is ineffective.
Solution:
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent is critical for good separation. Based on TLC analysis, a solvent system that gives an Rf value of ~0.3 for this compound is a good starting point (e.g., 8:2 to 7:3 hexanes:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the proportion of ethyl acetate), can be effective in separating compounds with different polarities.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Hypothetical):
| Parameter | Before Column Chromatography | After Column Chromatography |
| Purity (by HPLC) | 70% | >99% |
| Appearance | Brown oil | White to off-white solid |
| Recovery | N/A | 60-80% |
Logical Troubleshooting Diagram
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromobenzylhydrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromobenzylhydrazine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the reaction of 4-bromobenzyl bromide with hydrazine hydrate. This nucleophilic substitution reaction is typically carried out in a suitable solvent with a base to neutralize the hydrobromic acid formed during the reaction.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of hydrazine hydrate, which is a toxic and potentially explosive substance.[1][2][3][4][5] Adequate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles, is essential. The reaction should be conducted in a well-ventilated fume hood. As the scale of the reaction increases, so do the risks associated with hydrazine. Therefore, a thorough risk assessment and adherence to strict safety protocols are critical.
Q3: What are the expected major by-products in this reaction?
A3: The main potential by-product is the result of a self-coupling reaction of this compound.[2] Additionally, unreacted starting materials and impurities from the 4-bromobenzyl bromide may be present.
Q4: How can the reaction be monitored for completion?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the disappearance of the starting material (4-bromobenzyl bromide) and the appearance of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. | - Increase reaction time and continue monitoring by TLC/HPLC.- Ensure the reaction temperature is maintained at the optimal level.- Check the quality and purity of starting materials. |
| - Loss of product during workup and purification. | - Optimize the extraction and purification steps. Consider alternative purification methods such as column chromatography or recrystallization from a different solvent system. | |
| - Side reactions. | - Control the reaction temperature carefully to minimize the formation of by-products. | |
| Product is impure | - Inefficient purification. | - If using column chromatography, try a different solvent gradient or a different stationary phase.- For recrystallization, experiment with different solvents or solvent mixtures to improve crystal purity. |
| - Presence of unreacted starting materials. | - Ensure the reaction has gone to completion before starting the workup. | |
| Difficulty in isolating the product | - Product is an oil or does not crystallize easily. | - Attempt to form a salt of the product (e.g., hydrochloride) which may be more crystalline.- Try different solvents for recrystallization. |
| Reaction does not start | - Inactive reagents. | - Use fresh, high-purity starting materials.- Ensure the base is of sufficient strength and added in the correct stoichiometric amount. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure and includes considerations for scaling up the reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 10g scale) | Moles |
| 4-Bromobenzyl bromide | 249.97 | 10.0 g | 0.04 |
| Hydrazine hydrate (~64%) | 50.06 | 6.25 g (6.1 mL) | ~0.08 |
| Sodium Carbonate | 105.99 | 4.24 g | 0.04 |
| Methanol | 32.04 | 100 mL | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromobenzyl bromide and methanol.
-
Reagent Addition: In a separate beaker, dissolve sodium carbonate in hydrazine hydrate. Add this solution to the dropping funnel.
-
Reaction: While stirring the solution of 4-bromobenzyl bromide, add the hydrazine hydrate/sodium carbonate solution dropwise over a period of 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to 45-50°C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound. A reported yield for a similar procedure is around 42%.[1]
-
Visualizations
Caption: Synthesis of this compound from 4-Bromobenzyl bromide.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
References
Technical Support Center: Handling Hydrazine Derivatives in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling hydrazine derivatives in a laboratory setting.
Section 1: Safety First - Essential Precautions
Working with hydrazine and its derivatives requires strict adherence to safety protocols due to their potential toxicity, flammability, and reactivity.[1] Always consult the Safety Data Sheet (SDS) for each specific derivative before starting any experiment.[2]
Frequently Asked Questions (FAQs) - Safety:
-
Q1: What are the primary hazards associated with hydrazine derivatives?
-
A1: Hydrazine and its derivatives are acutely toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[1] They are also corrosive, capable of causing severe skin and eye damage.[1] Many are considered potential carcinogens and sensitizers.[1] Hydrazine itself is flammable and can be reactive and unstable, particularly in anhydrous form or at elevated temperatures.[1]
-
-
Q2: What personal protective equipment (PPE) is mandatory when handling hydrazine derivatives?
-
A2: At a minimum, a flame-resistant lab coat, nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles should be worn.[1] For operations with a significant splash hazard, a face shield and forearm-length butyl rubber gloves are recommended.[3] All work with hydrazine derivatives should be conducted in a certified chemical fume hood.[1][2]
-
-
Q3: How should I properly store hydrazine derivatives?
-
A3: Store hydrazine derivatives in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and metal oxides.[4][5] Some derivatives may require storage under an inert atmosphere.[6] It is crucial to prevent contact with air, moisture, heat, light, and sources of ignition.[1]
-
-
Q4: What is the correct procedure for quenching a reaction containing excess hydrazine?
-
A4: Quenching excess hydrazine must be done with caution. While dilution with water or alcohols is a common method for cleanup, quenching a reaction can be more complex.[7] For small-scale laboratory reactions, careful addition of an oxidizing agent like dilute hydrogen peroxide can be used, but this can be vigorous.[7][8] Another approach is to react the excess hydrazine with a ketone, like acetone, to form a hydrazone, which can then be more easily removed. Always perform quenching procedures slowly, in a fume hood, and with appropriate cooling.
-
-
Q5: What should I do in case of a spill or exposure?
-
A5: In case of a spill, evacuate the area and do not attempt to clean it up yourself if it is large or you are not trained to do so; treat it as a major spill.[1] For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[9] In case of skin contact, immediately wash the affected area with soap and plenty of water.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]
-
Section 2: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses common issues encountered during reactions involving hydrazine derivatives, particularly hydrazone formation and the Wolff-Kishner reduction.
Hydrazone Formation
-
Q1: My hydrazone synthesis is resulting in a low or no product yield. What are the likely causes and solutions?
-
A1: Low yields in hydrazone formation can stem from several factors:
-
Incorrect pH: The reaction is typically acid-catalyzed, with an optimal pH range of 4-6. If the pH is too high, the reaction is slow; if it's too low, the hydrazine nucleophile is protonated and becomes unreactive.
-
Poor Reagent Quality: Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction. Consider purifying your starting materials.
-
Steric Hindrance: Bulky groups on either reactant can slow the reaction. Increasing the reaction time or temperature may be necessary.
-
Reversibility: The reaction is reversible and produces water. Removing water as it forms, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[11]
-
-
-
Q2: I am observing significant side product formation in my hydrazone reaction. How can I minimize this?
-
A2: A common side product is the formation of an azine, which occurs when the hydrazone reacts with a second equivalent of the carbonyl compound.[12] To minimize this, use a 1:1 molar ratio of reactants or a slight excess of hydrazine.[12] Adding the carbonyl compound dropwise to the hydrazine solution can also help prevent localized excess.[12]
-
-
Q3: How can I effectively monitor the progress of my hydrazone formation reaction?
-
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials to observe the disappearance of reactants and the appearance of the product spot.[12] Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.[12]
-
-
Q4: I'm having trouble purifying my hydrazone product. What are some common purification pitfalls and solutions?
-
A4:
-
Recrystallization: Finding a suitable solvent is key. The ideal solvent will dissolve the hydrazone at high temperatures but not at low temperatures. Common solvents to try are ethanol, methanol, and acetonitrile, or solvent mixtures like hexane/ethyl acetate. If the product "crashes out" too quickly, try slower cooling.
-
Column Chromatography: If your product remains at the baseline on the TLC plate, the eluent is not polar enough. If it runs with the solvent front, the eluent is too polar. Adjust the polarity of your eluent system accordingly.
-
-
Wolff-Kishner Reduction
-
Q1: My Wolff-Kishner reduction is not proceeding to completion. What could be the issue?
-
A1: Incomplete reduction can be due to several factors:
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Insufficient Temperature: The Wolff-Kishner reduction requires high temperatures, typically 180-220 °C.[13] Ensure your reaction setup can achieve and maintain this temperature.
-
Water in the Reaction: The presence of water can lower the reaction temperature and hinder the reduction. The Huang-Minlon modification addresses this by distilling off water and excess hydrazine after the initial hydrazone formation, allowing the temperature to rise sufficiently for the reduction to occur.[14][15]
-
Sterically Hindered Carbonyl: Very sterically hindered ketones may not form the necessary hydrazone intermediate, or the subsequent reduction may be very slow.[14][16]
-
-
-
Q2: Are there any functional groups that are incompatible with Wolff-Kishner conditions?
Section 3: Quantitative Data Summary
The following tables provide a summary of important quantitative data for handling and working with hydrazine derivatives.
Table 1: Toxicity of Selected Hydrazine Derivatives
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat, 4h) | Reference(s) |
| Hydrazine | 302-01-2 | 60-90 mg/kg | 91 mg/kg | 570 ppm | [18] |
| Hydrazine Monohydrate | 7803-57-8 | 129 mg/kg | N/A | N/A | [18] |
| 1,1-Dimethylhydrazine (UDMH) | 57-14-7 | 122 mg/kg | 1060 mg/kg | 252 ppm | [19][20] |
| Monomethylhydrazine (MMH) | 60-34-4 | N/A | N/A | N/A |
Table 2: Recommended Reaction Conditions for Hydrazone Formation
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | 4.0 - 6.0 | Balances the need for an acidic catalyst to protonate the carbonyl oxygen with maintaining the nucleophilicity of the hydrazine. | [21] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the substrates. Sterically hindered compounds may require heating. | |
| Solvent | Ethanol, Methanol, Acetonitrile | Protic solvents are commonly used. | |
| Water Removal | Optional (e.g., Dean-Stark) | Drives the equilibrium towards product formation, especially for less favorable reactions. | [11] |
Table 3: Typical Conditions for Wolff-Kishner Reduction (Huang-Minlon Modification)
| Parameter | Typical Condition | Purpose | Reference(s) |
| Base | KOH or NaOH | Strong base required for deprotonation of the hydrazone. | |
| Solvent | Ethylene glycol, Diethylene glycol | High-boiling solvent to achieve the necessary reaction temperature. | |
| Initial Temperature | ~110-130 °C | For in situ formation of the hydrazone. | |
| Final Temperature | 190-220 °C | For the reduction of the hydrazone to the alkane. | [13] |
| Distillation Step | Yes | To remove water and excess hydrazine, allowing the temperature to rise. | [14][15] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Wolff-Kishner Reduction of a Ketone (Huang-Minlon Modification)
Materials:
-
Ketone (1.0 eq)
-
Hydrazine hydrate (4-5 eq)
-
Potassium hydroxide (KOH) (4-5 eq)
-
Diethylene glycol
Procedure:
-
Safety Warning: This reaction involves high temperatures and the evolution of nitrogen gas. Conduct this experiment in a certified fume hood behind a blast shield.
-
To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add the ketone, diethylene glycol, and hydrazine hydrate.
-
Slowly add the potassium hydroxide pellets.
-
Heat the mixture to approximately 130 °C and maintain this temperature for 1-2 hours to allow for the formation of the hydrazone.
-
After the initial heating period, increase the temperature to distill off water and excess hydrazine hydrate.
-
Once the distillation is complete, replace the distillation head with a reflux condenser.
-
Increase the temperature of the reaction mixture to 190-200 °C and reflux for 3-6 hours. The evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC until the hydrazone intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Section 5: Visual Guides - Diagrams
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. arxada.com [arxada.com]
- 5. Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. pgsds.ictp.it [pgsds.ictp.it]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orgosolver.com [orgosolver.com]
- 21. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Enhancing the stability of 4-Bromobenzylhydrazine in solution
This technical support center provides guidance on enhancing the stability of 4-Bromobenzylhydrazine in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: Discoloration of this compound solutions is often an indication of degradation, primarily through oxidation. Hydrazine derivatives are susceptible to autoxidation, a process that can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions. The colored byproducts are typically the result of oxidation of the hydrazine moiety.
Q2: I am observing a loss of reactivity of my this compound solution over time. How can I prevent this?
A2: Loss of reactivity is directly related to the degradation of the this compound molecule. To mitigate this, it is crucial to handle and store the solution under conditions that minimize degradation. This includes using deoxygenated solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), protecting them from light, and using high-purity solvents and reagents to avoid metal contamination.
Q3: Can I store solutions of this compound at room temperature?
A3: For optimal stability, it is highly recommended to store solutions of this compound at low temperatures, typically between 2-8°C. If the experiment allows, storing aliquots at -20°C can further prolong the shelf-life of the solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Which solvents are recommended for dissolving this compound to enhance its stability?
A4: The choice of solvent can significantly impact the stability of this compound. Aprotic solvents are generally preferred over protic solvents. It is crucial to use anhydrous, high-purity solvents. Traces of metal ions in the solvent can catalyze decomposition.[1][2] Consider using solvents that have been sparged with an inert gas to remove dissolved oxygen.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: While specific stabilizers for this compound are not extensively documented, general stabilizers for hydrazines may be effective. For instance, alkali metal carbonates or bicarbonates have been used to stabilize hydrazine solutions by retarding autoxidation, particularly in the presence of copper contaminants.[1] However, the compatibility of any additive with your specific experimental system must be validated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate formation in the solution upon storage. | - The solution may be supersaturated. - Degradation products may be insoluble. - The compound may be less soluble at lower storage temperatures. | - Gently warm the solution to see if the precipitate redissolves. - Filter the solution before use if the precipitate is suspected to be a degradation product. - Prepare a more dilute solution. |
| Inconsistent results in assays using the this compound solution. | - Degradation of the stock solution. - Inconsistent concentrations due to solvent evaporation or improper mixing. | - Prepare fresh solutions for each experiment. - Use tightly sealed containers for storage. - Ensure the solution is vortexed or mixed thoroughly before each use. |
| Rapid degradation of the solution even with precautions. | - Contamination of the solvent or glassware with metal ions. - Exposure to atmospheric oxygen during handling. | - Use metal-free spatulas and glassware. If necessary, treat glassware with a metal chelator like EDTA and rinse thoroughly with high-purity water. - Handle the solution in a glovebox or under a continuous stream of inert gas. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvent of choice (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
Autosampler vials
-
HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure the solvent is deoxygenated by sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Prepare the solution under an inert atmosphere if possible.
3. Stability Study Setup:
-
Divide the stock solution into several aliquots in amber glass vials to protect from light.
-
Store the aliquots under different conditions to be tested (e.g., 2-8°C, room temperature, protected from light, exposed to light).
-
Prepare a control sample to be analyzed immediately (Time 0).
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. A general-purpose reversed-phase C18 column is often a good starting point.[3][4][5]
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
5. Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the Time 0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Quantitative Data Summary
The following table illustrates hypothetical stability data for this compound in acetonitrile under different storage conditions.
| Storage Condition | Time 0 | 24 Hours | 48 Hours | 72 Hours | 1 Week |
| 2-8°C, Dark, Inert Atmosphere | 100% | 99.5% | 99.1% | 98.7% | 97.5% |
| Room Temperature, Dark | 100% | 95.2% | 90.8% | 86.5% | 75.3% |
| Room Temperature, Light | 100% | 88.6% | 78.5% | 69.1% | 45.2% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A potential degradation pathway for this compound.
References
Validation & Comparative
A Comparative Guide to 4-Bromobenzylhydrazine and Phenylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired molecular architectures with high efficiency. Hydrazine derivatives, in particular, are indispensable building blocks for a vast array of heterocyclic compounds that form the core of many pharmaceutical agents and functional materials. This guide provides an objective comparison of two such reagents: 4-Bromobenzylhydrazine and the archetypal phenylhydrazine. We will delve into their relative performance in key synthetic transformations, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of reagents is crucial for designing experimental setups. Below is a comparison of the key properties of the hydrochloride salts of this compound and phenylhydrazine, which are commonly used in synthesis due to their improved stability.
| Property | This compound Hydrochloride | Phenylhydrazine Hydrochloride |
| Molecular Formula | C₇H₁₀BrClN₂ | C₆H₉ClN₂ |
| Molecular Weight | 237.53 g/mol | 144.60 g/mol |
| Appearance | White to off-white crystalline powder | White to yellowish crystalline powder |
| Melting Point | 194-196 °C | 243-246 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water and ethanol |
Core Applications in Heterocyclic Synthesis
Both this compound and phenylhydrazine are workhorse reagents in the synthesis of nitrogen-containing heterocycles. Their primary applications lie in the construction of indole and pyrazole scaffolds, which are prevalent in medicinal chemistry.
The Fischer Indole Synthesis: A Comparative Overview
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a hydrazine with an aldehyde or ketone under acidic conditions. The electronic nature of the substituents on the hydrazine has a profound impact on the reaction's efficiency.
Reactivity Insights:
The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement. The rate of this step is influenced by the electron density of the aryl ring of the hydrazine.
-
Phenylhydrazine : The phenyl group is generally considered to be weakly electron-donating through resonance, facilitating the reaction.
-
This compound : The bromine atom is an electron-withdrawing group via induction, which can decrease the electron density of the aromatic ring, potentially slowing down the key rearrangement step compared to unsubstituted phenylhydrazine. However, the methylene spacer between the bromophenyl group and the hydrazine moiety in this compound mitigates this electronic effect on the hydrazine nitrogen's nucleophilicity to some extent. In contrast, a bromo substituent directly on the phenyl ring of phenylhydrazine has a more pronounced deactivating effect.
Experimental Data Summary for Fischer Indole Synthesis:
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis using phenylhydrazine and various substituted phenylhydrazines, which allows for an informed estimation of the performance of this compound.
| Hydrazine | Carbonyl Compound | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 100-120 °C, 15 min | >90 | [1] |
| 4-Methylphenylhydrazine | Propiophenone | Oxalic Acid | Ball-milling, 400 min | 75 | [2] |
| 4-Methoxyphenylhydrazine | Propiophenone | Oxalic Acid | Ball-milling, 400 min | 79 | [2] |
| 4-Chlorophenylhydrazine | Propiophenone | Oxalic Acid | Ball-milling, 400 min | Low Conversion | [2] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux, 4 h | 30 | [1][3] |
Based on the data, electron-donating groups (methyl, methoxy) on the phenylhydrazine ring generally lead to high yields. Conversely, strong electron-withdrawing groups (nitro) significantly reduce the yield and require harsher conditions. The chloro group, which is also electron-withdrawing, shows a detrimental effect. It can be inferred that this compound would likely provide yields that are slightly lower than unsubstituted phenylhydrazine but significantly better than 4-nitrophenylhydrazine. The presence of the flexible benzyl group may also introduce steric factors that can influence the reaction outcome.
Pyrazole Synthesis: A Comparative Perspective
Pyrazoles are another important class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Reactivity Insights:
The initial step in this synthesis is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Phenylhydrazine : The nucleophilicity of the terminal nitrogen is sufficient for this reaction to proceed readily.
-
This compound : The electronic effect of the 4-bromobenzyl group on the hydrazine's nucleophilicity is less pronounced compared to a substituent directly on the phenyl ring. The primary factor influencing reactivity in this case is likely to be the steric bulk of the benzyl group.
Experimental Data Summary for Pyrazole Synthesis:
The following table presents data for the synthesis of pyrazoles using phenylhydrazine and a substituted phenylhydrazine, providing a basis for comparison.
| Hydrazine | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO / Water | 80 °C, 30 min | 95 | [4][5] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63 | [5] |
| 4-Bromophenylhydrazine | 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione) | Ethanol/H₂SO₄ | Reflux, 6h | - | [6] |
Experimental Protocols
General Experimental Workflow for Fischer Indole Synthesis
The following diagram illustrates a typical workflow for the Fischer indole synthesis.
Detailed Protocol for the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine:
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 1 hour.
-
Indolization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid.
-
Heating: Heat the mixture to 100-120 °C for 15-30 minutes.
-
Work-up: Cool the reaction mixture and carefully add crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-phenylindole.[1]
General Experimental Workflow for Pyrazole Synthesis
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls follows a straightforward procedure outlined below.
Detailed Protocol for the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in water.
-
Catalyst Addition: Add a catalytic amount of nano-ZnO.
-
Reaction: Heat the mixture to 80 °C and stir for 30 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4][5]
Signaling Pathways and Logical Relationships
The Fischer indole synthesis proceeds through a well-established mechanistic pathway involving a key sigmatropic rearrangement.
Conclusion
Both this compound and phenylhydrazine are valuable reagents for the synthesis of indoles and pyrazoles. Phenylhydrazine, being the parent compound, often exhibits higher reactivity and gives excellent yields under optimized conditions. This compound, with its electron-withdrawing bromo substituent and sterically more demanding benzyl group, may require slightly more forcing conditions or result in moderately lower yields. However, the true utility of this compound lies in its ability to introduce a bromobenzyl moiety, which serves as a handle for further functionalization, for instance, through cross-coupling reactions. This makes it a strategically important building block in multi-step syntheses and in the generation of compound libraries for drug discovery. The choice between these two reagents will ultimately depend on the specific synthetic goal, the desired substitution pattern on the final product, and the tolerance of the substrates to the required reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
The Influence of Aromatic Substitution on Benzylhydrazine Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on the reactivity of benzylhydrazine derivatives is paramount for predictable and efficient molecular synthesis. This guide provides a comprehensive comparison of the reactivity of substituted benzylhydrazines in key chemical transformations, supported by established principles of physical organic chemistry and illustrative experimental data.
The reactivity of the hydrazine moiety in benzylhydrazines is significantly modulated by the electronic nature of substituents on the aromatic ring. These effects are transmitted through the benzylic methylene group, influencing the nucleophilicity of the nitrogen atoms. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these substituent effects. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of ρ reveal the nature of the rate-determining step and the sensitivity of the reaction to electronic effects.
Comparative Reactivity in Acylation Reactions
Acylation of the terminal amino group of benzylhydrazine is a fundamental transformation. The nucleophilicity of this nitrogen is directly influenced by the electron density relayed from the substituted benzene ring.
Table 1: Predicted Relative Reactivity of Substituted Benzylhydrazines in Acylation
| Substituent (para-) | Substituent Constant (σp) | Predicted Relative Rate (k/k₀) |
| -OCH₃ | -0.27 | > 1 (Increased Reactivity) |
| -CH₃ | -0.17 | > 1 (Increased Reactivity) |
| -H | 0.00 | 1 (Reference) |
| -Cl | 0.23 | < 1 (Decreased Reactivity) |
| -NO₂ | 0.78 | < 1 (Significantly Decreased Reactivity) |
Note: The predicted relative rates are based on a negative ρ value, which is expected for reactions where the nucleophilicity of the hydrazine is central to the rate-determining step.
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the hydrazine nitrogen, enhancing its nucleophilicity and accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) pull electron density away from the reaction center, diminishing nucleophilicity and retarding the reaction rate.
A Comparative Guide to Analytical Methods for the Purity Validation of 4-Bromobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of each component is paramount. 4-Bromobenzylhydrazine serves as a crucial building block in various synthetic pathways, and its purity directly influences the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Purity Determination Methods
The selection of an analytical method for purity validation depends on several factors, including the nature of expected impurities (e.g., starting materials, by-products, residual solvents), the required sensitivity and accuracy, and the available instrumentation.[1] The three most powerful and commonly employed methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A combination of these orthogonal techniques often provides the most comprehensive purity assessment.[1] For instance, HPLC is ideal for analyzing the primary compound and non-volatile impurities, GC-MS excels at detecting volatile and semi-volatile impurities, and quantitative NMR (qNMR) offers an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of each method for the analysis of a compound like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of components between a stationary and mobile phase.[3] | Separation of volatile components in the gas phase followed by detection based on mass-to-charge ratio.[1] | Intrinsic quantitative response of atomic nuclei in a strong magnetic field.[4] |
| Primary Use | Quantitative analysis of the main compound and non-volatile or thermally labile impurities.[1] | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[1] | Structural confirmation, identification of impurities, and absolute purity determination (qNMR).[2][5] |
| Quantitation | Relative (requires a reference standard of known purity).[1] | Relative (requires a reference standard).[1] | Absolute (qNMR can determine purity without a specific analyte reference standard).[2][6] |
| Sensitivity | High (ppm levels).[1] | Very High (ppb levels for trace impurities).[1] | Moderate (typically requires mg of sample).[5] |
| Precision (%RSD) | Typically ≤ 1-2% for bulk drug analysis.[7] | ≤ 2.5% for intraday and interday precision has been reported for similar compounds.[8] | Sub-1% precision is achievable under optimized conditions.[6] |
| Key Advantages | High resolution, robust, and widely applicable for routine quality control.[1][3] | Excellent selectivity and sensitivity; provides structural information of impurities from mass spectra.[8][9] | Non-destructive; provides detailed structural information; qNMR is a primary ratio method.[6][10] |
| Limitations | Requires chromophores for UV detection; co-elution can mask impurities. | Limited to thermally stable and volatile compounds; hydrazines may require derivatization.[11] | Lower sensitivity than chromatographic methods; complex mixtures can lead to overlapping signals.[5] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly effective for the quantitative analysis of this compound and its non-volatile impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[3]
a. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid
-
Reference standard of this compound
b. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% acid). A typical gradient might start at 20% Acetonitrile, ramping to 90% over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
c. Procedure:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.[3] Inject a blank (diluent), followed by the standard solution and then the sample solution.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. Hydrazines can be highly reactive, so derivatization may be necessary to improve thermal stability and chromatographic performance.[11]
a. Instrumentation and Reagents:
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary column (e.g., SH-Rxi-5Sil MS, 30 m x 0.25 mm, 0.25 µm film thickness)[9]
-
Helium (carrier gas)
-
Solvent (e.g., Dichloromethane or Acetone)
-
Derivatizing agent (if needed, e.g., Acetone can serve as both solvent and derivatizing agent for hydrazine groups)[11]
b. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 35–450 m/z
c. Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to a concentration of approximately 1-5 mg/mL. If derivatization is performed, allow sufficient time for the reaction to complete.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound (or its derivative). Search the chromatogram for other peaks and identify them by comparing their mass spectra with a library (e.g., NIST). Purity is determined by the area percentage of the main peak, excluding solvent peaks.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Method
¹H NMR is a powerful tool for structural confirmation and purity estimation. By integrating the signals corresponding to the analyte and comparing them to the integrals of impurity signals, a molar purity can be determined. For absolute quantification (qNMR), a certified internal standard is added.[2][10]
a. Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard for qNMR (e.g., Maleic acid, 1,4-Dinitrobenzene)
b. Data Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Relaxation Delay (D1): 5-7 times the longest T₁ of interest (e.g., 30 seconds for accurate quantification)
-
Number of Scans (NS): 8-16 (or more for dilute samples)
c. Procedure:
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample into an NMR tube. For qNMR, also add an accurately weighed amount of the internal standard.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent, cap the tube, and mix until the sample is fully dissolved.
-
Data Acquisition: Place the tube in the spectrometer, lock, and shim the magnetic field. Acquire the ¹H NMR spectrum using quantitative parameters.
-
Data Processing: Process the spectrum with Fourier transform, phase correction, and baseline correction.
-
Purity Analysis: Calibrate the spectrum (e.g., residual CHCl₃ signal at 7.26 ppm). Integrate a well-resolved signal of this compound and any visible impurity signals. The purity is estimated by comparing the relative integrals, accounting for the number of protons each signal represents. The ¹H NMR spectrum for this compound is available in public databases for comparison.[12]
Visualizing the Workflow and Decision Process
To assist researchers, the following diagrams illustrate a typical workflow for purity validation and a decision-making guide for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. physicsforums.com [physicsforums.com]
- 6. youtube.com [youtube.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Biological Activity of 4-Bromobenzylhydrazine Derivatives and Other Hydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-bromobenzylhydrazine derivatives against other hydrazine-containing compounds. The information is supported by experimental data from various studies, offering insights into their potential as antimicrobial, anticonvulsant, and monoamine oxidase (MAO) inhibitory agents.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various hydrazine derivatives, including those with 4-bromobenzyl moieties and other relevant substitutions. This allows for a comparative assessment of their potency.
Antimicrobial Activity
The antimicrobial efficacy of hydrazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazide-Hydrazones | Nitrofurazone analogues | Staphylococcus aureus ATCC 6538 | 0.002-0.98 | Nitrofurantoin | 3.91 |
| Isonicotinic acid hydrazones | Staphylococcus epidermidis ATCC 12228 | 1.95-7.81 | Nitrofurantoin | - | |
| Lactic acid hydrazones with NO2 group | Gram-positive bacteria | 64-128 | Gentamicin | - | |
| 4-Bromobenzohydrazides | Aspergillus niger | 1.67 (pMICam µM/ml) | - | - | |
| Hydrazones | Ethylparaben hydrazide-hydrazone | Staphylococcus aureus ATCC 29213 | 2 | - | - |
| Steroidal hydrazone | Bacillus cereus | 0.37-3.00 | Ampicillin/Streptomycin | - |
Note: Direct comparison is challenging due to variations in experimental conditions across studies.
Anticonvulsant Activity
The anticonvulsant potential is often assessed using the Maximal Electroshock (MES) seizure model, which indicates a compound's ability to prevent seizure spread. The effective dose 50 (ED50) represents the dose required to protect 50% of the animals from seizures.
| Compound Class | Derivative | Animal Model | MES Test ED50 (mg/kg) | Reference Compound | MES Test ED50 (mg/kg) |
| Aryl Semicarbazones | 4-Bromobenzaldehyde semicarbazone | Rat (oral) | High potency (exact value not specified) | Phenytoin, Carbamazepine | - |
| Isatin-based Hydrazones | Various derivatives | Mouse (i.p.) | Active at 30-100 | Phenytoin | - |
| Quinazolin-4(3H)-ones | Various derivatives | Mouse (i.p.) | 140-165 | Methaqualone, Valproate | 200, 300 |
| 2-Benzylglutarimides | 2-(4-chlorobenzyl)glutarimide | Mouse (i.p.) | Good anti-MES activity (exact value not specified) | Phenytoin, Carbamazepine, Phenobarbital, Valproate, Ethosuximide | - |
Monoamine Oxidase (MAO) Inhibitory Activity
The inhibitory activity against MAO-A and MAO-B is crucial for potential antidepressant and neuroprotective applications, respectively. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound Class | Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Acylhydrazones | ACH10 (with -F on B-ring) | MAO-B | 0.14 | Lazabemide | - |
| ACH14 (with -F on A-ring) | MAO-B | 0.15 | Lazabemide | - | |
| Benzothiazine Carbohydrazides | 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1][2]thiazine-3-carbohydrazide 1,1-dioxide | MAO-A | 0.11 | - | - |
| methyl 4-hydroxy-2H-benzo[e][1][2]thiazine-3-carboxylate 1,1-dioxide | MAO-B | 0.21 | - | - | |
| Thiazolylhydrazones | 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | MAO-B | Selective inhibitors (exact values vary) | - | - |
| Chalcones | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | Safinamide | 0.021 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: The prepared microbial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[3]
-
Animal Preparation: Male mice or rats are used for the experiment. The test compounds are administered intraperitoneally (i.p.) or orally at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A local anesthetic and saline are applied to ensure proper contact and minimize discomfort.[3]
-
Stimulation: A 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds.[3]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection Criteria: An animal is considered protected if the tonic hindlimb extension is abolished.[3]
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
MAO Inhibitor Screening: MAO-Glo™ Assay
This luminescent assay provides a sensitive and high-throughput method for measuring MAO-A and MAO-B activity and inhibition.[4][5]
-
Reagent Preparation: Prepare the MAO Reaction Buffer, MAO Substrate (a luciferin derivative), and Luciferin Detection Reagent according to the manufacturer's protocol.[4]
-
Reaction Setup: In a 96-well plate, combine the MAO enzyme (MAO-A or MAO-B), the test compound (inhibitor), and the MAO Reaction Buffer.
-
Initiation of Reaction: Add the luminogenic MAO substrate to each well to start the enzymatic reaction. Incubate at room temperature.
-
Detection: Add the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable glow-type luminescent signal.[5]
-
Measurement: Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the MAO activity.
-
IC50 Calculation: The concentration of the inhibitor that reduces MAO activity by 50% is determined as the IC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action for different classes of hydrazine derivatives.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for the Maximal Electroshock (MES) Anticonvulsant Test.
Caption: Proposed Mechanism of Anticonvulsant Action via GABA-A Receptor Modulation.
Caption: Proposed Mechanism of Antimicrobial Action via DNA Gyrase Inhibition.
References
A Spectroscopic Guide to 4-Bromobenzylhydrazine and its Hydrazone Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comparative spectroscopic analysis of 4-Bromobenzylhydrazine and its reaction products. This document outlines the key spectral characteristics of the parent molecule and its derivatives, supported by experimental data and protocols to facilitate identification and characterization.
This compound is a versatile reagent in organic synthesis, frequently employed in the formation of hydrazones through condensation reactions with aldehydes and ketones. These hydrazone derivatives are of significant interest in medicinal chemistry and materials science. Understanding the spectroscopic shifts between the starting hydrazine and its resulting hydrazone products is crucial for reaction monitoring and structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative reaction product, N-(4-bromobenzyl)-N'-benzylidenehydrazine, formed by its condensation with benzaldehyde.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations are expected in the region of 3200-3400 cm⁻¹. C-H stretching from the aromatic ring and the benzyl group will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ respectively. The C-Br stretch is typically observed in the fingerprint region, below 800 cm⁻¹. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR data for this compound is available.[1] Key signals include those for the aromatic protons, the benzylic CH₂ protons, and the NH and NH₂ protons of the hydrazine moiety. The chemical shifts are influenced by the bromine atom and the hydrazine group. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the 4-bromophenyl group and the benzylic carbon. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks). |
Table 2: Spectroscopic Data for N-(4-bromobenzyl)-N'-benzylidenehydrazine (Reaction Product)
| Spectroscopic Technique | Key Data Points |
| Infrared (IR) Spectroscopy | The most significant change is the appearance of a C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹. The N-H stretching bands from the hydrazine will be altered or absent depending on the specific hydrazone structure. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A new singlet corresponding to the methine proton (N=CH) of the hydrazone group will appear, typically in the downfield region (around 8 ppm). The signals for the aromatic protons will become more complex due to the presence of two different phenyl rings. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A new signal for the imine carbon (C=N) will be present, typically in the range of 140-160 ppm. The chemical shifts of the aromatic carbons will also be affected by the formation of the hydrazone. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the hydrazone, again with the characteristic bromine isotopic pattern. Fragmentation patterns will differ from the starting hydrazine. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of N-(4-bromobenzyl)-N'-benzylidenehydrazine
This procedure describes a standard method for the synthesis of a hydrazone from a hydrazine and an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate, N-(4-bromobenzyl)-N'-benzylidenehydrazine, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for generating mass spectra.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound reaction products.
Caption: Workflow for the synthesis and spectroscopic analysis of hydrazones.
This guide serves as a foundational resource for the spectroscopic comparison of this compound and its derivatives. The provided data and protocols are intended to aid in the efficient and accurate characterization of these compounds in a research and development setting.
References
A Comparative Guide to Catalysts for 4-Bromobenzylhydrazine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted hydrazines is a cornerstone of medicinal chemistry and materials science, as these moieties are integral to a vast array of pharmaceuticals and functional materials. The cross-coupling of 4-bromobenzylhydrazine with various partners represents a key synthetic route to novel compounds. This guide provides a comparative analysis of common catalytic systems—palladium-, copper-, and nickel-based—for this transformation. The data and protocols presented are based on studies of analogous hydrazine derivatives and serve as a robust starting point for the development of specific applications for this compound.
Performance Comparison of Catalytic Systems
The choice of catalyst for the cross-coupling of this compound is critical and depends on factors such as the coupling partner, desired reaction conditions, and functional group tolerance. While direct comparative studies on this compound are limited in publicly available literature, extensive research on the N-arylation of hydrazine and its derivatives provides valuable insights.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Palladium-based catalysts are widely employed for C-N bond formation due to their high efficiency and broad substrate scope. The Buchwald-Hartwig amination, in particular, has become a powerful tool for the synthesis of aryl hydrazines.[1][2][3]
Key Features:
-
High Efficiency: Generally provides good to excellent yields.
-
Mild Reaction Conditions: Often proceeds at lower temperatures compared to copper-catalyzed reactions.
-
Ligand Sensitivity: The choice of phosphine ligand is crucial for catalytic activity and selectivity.[1] Bulky, electron-rich ligands are often preferred.[3]
Copper-Catalyzed Cross-Coupling (Ullmann Condensation)
Copper-catalyzed N-arylation, a modification of the classic Ullmann condensation, offers a more economical alternative to palladium catalysis.[4][5]
Key Features:
-
Cost-Effective: Copper catalysts are significantly cheaper than their palladium counterparts.
-
Harsh Conditions: Traditionally requires higher reaction temperatures.[4]
-
Ligand Improvement: Modern methods utilize ligands to facilitate the reaction under milder conditions.
Nickel-Catalyzed Cross-Coupling
Nickel catalysis is an emerging area for C-N bond formation, offering a balance of reactivity and cost-effectiveness. While less documented for hydrazine cross-coupling compared to palladium and copper, nickel catalysts have shown promise in related amination reactions.[6][7]
Key Features:
-
Cost-Effective: Nickel is an earth-abundant and inexpensive metal.
-
Unique Reactivity: Can sometimes catalyze couplings that are challenging for palladium or copper systems.
Quantitative Data Summary
The following tables summarize representative quantitative data for the cross-coupling of hydrazine derivatives with aryl halides, which can be extrapolated to inform the development of protocols for this compound.
Table 1: Palladium-Catalyzed N-Arylation of Hydrazine Derivatives
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Hydrazine Derivative) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Hydrazine | Pd[P(o-tolyl)3]2 (800 ppm) | KOH | Toluene | 100 | 15.5 | 91 |
| 4-Bromoanisole | tert-Butyl carbazate | Pd(OAc)2 / L9* | Cs2CO3 | 1,4-Dioxane | 100 | 12 | 95 |
| Bromobenzene | Phenylhydrazine | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 80 | - | up to 85 |
*L9 = 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl
Table 2: Copper-Catalyzed N-Arylation of Hydrazine Derivatives
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Hydrazine Derivative) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | N-Boc-hydrazine | CuI | Cs2CO3 | DMF | 110 | 24 | 85 |
| 4-Bromoanisole | N-Boc-hydrazine | CuI / 4-hydroxy-L-proline | K2CO3 | DMSO | 80 | - | - |
| 5-Bromo-2-aminobenzimidazole | Phenylboronic acid | Cu(OAc)2·H2O | TMEDA | CH3OH/H2O | RT | 2 | Good |
Experimental Protocols
The following are generalized experimental protocols for palladium- and copper-catalyzed N-arylation of hydrazine derivatives. These should be optimized for the specific application with this compound.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Hydrazine Derivative
-
Reaction Setup: In a glovebox or under an inert atmosphere, a dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., Cs2CO3, 1.4 equiv.).
-
Addition of Reactants: The aryl halide (1.0 equiv.) and the hydrazine derivative (e.g., this compound, 1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: The Schlenk tube is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 8-24 h). The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and quenched with water. The layers are separated, and the aqueous phase is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl hydrazine derivative.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a Hydrazine Derivative
-
Reaction Setup: A dried Schlenk tube is charged with the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if any), and the base (e.g., K2CO3, 2.0 equiv.).
-
Addition of Reactants: The aryl halide (1.0 equiv.) and the hydrazine derivative (e.g., this compound, 1.5 equiv.) are added, followed by the solvent (e.g., DMF or DMSO).
-
Reaction Conditions: The mixture is degassed and then heated to the required temperature (typically 100-150 °C) with stirring for 12-48 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. m.youtube.com [m.youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Development of a nickel-catalyzed N–N coupling for the synthesis of hydrazides - American Chemical Society [acs.digitellinc.com]
- 7. Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Bromobenzylhydrazine in Modern Synthesis: A Comparative Guide
In the landscape of drug discovery and fine chemical synthesis, the choice of intermediates is a critical determinant of success. Among the myriad of available building blocks, 4-Bromobenzylhydrazine has emerged as a particularly advantageous reagent, offering a unique combination of reactivity and functionality. This guide provides an objective comparison of this compound with other synthetic intermediates, supported by established chemical principles and representative experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Advantages: A Comparative Overview
The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous scaffolds in medicinal chemistry. The key advantages of employing this intermediate are multifaceted, stemming from the presence of the bromine atom on the benzyl moiety.
Table 1: Comparative Performance of Hydrazine Intermediates in Heterocycle Synthesis
| Feature | This compound | Benzylhydrazine | Phenylhydrazine |
| Reaction Yield | Generally high, comparable to other substituted hydrazines. | High, serves as a good baseline for comparison. | High, widely used in classical heterocycle synthesis. |
| Product Purity | Often high, with the brominated product being crystalline and easy to purify. | Can be high, but purification may vary. | Can be high, but prone to coloration and side products. |
| Post-synthesis Modification Potential | Excellent; the bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2][3][4] | Limited to modifications on the benzyl or pyrazole ring through other means. | Limited to modifications on the phenyl or pyrazole ring. |
| Influence on Biological Activity | The bromine atom can enhance binding affinity and metabolic stability of the final compound.[5][6][7][8][9] | The unsubstituted benzyl group may offer some lipophilicity. | The phenyl group provides a basic aromatic scaffold. |
| Structural Analysis | The heavy bromine atom facilitates X-ray crystallographic analysis of the final product. | No inherent advantage for X-ray crystallography. | No inherent advantage for X-ray crystallography. |
The Bromine Advantage in Drug Discovery
The introduction of a bromine atom into a molecular structure is a well-established strategy in drug design.[5][6][7][8] The advantages of "bromination" include potentially increased therapeutic activity and beneficial effects on the drug's metabolism and duration of action.[5][6][7][8][9] The bromine atom can form halogen bonds, which are non-covalent interactions that can influence drug-target binding.[5] Furthermore, the presence of bromine can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes.[9]
Experimental Protocols: Synthesis of a Pyrazole Derivative
The following protocol provides a representative method for the synthesis of a 1-benzyl-3,5-disubstituted pyrazole, which can be adapted for this compound.
Objective: To synthesize 1-(4-Bromobenzyl)-3,5-dimethylpyrazole.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Add acetylacetone (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 1-(4-Bromobenzyl)-3,5-dimethylpyrazole.
Expected Outcome: The reaction is expected to yield the target pyrazole in good to excellent yields, typically in the range of 80-95%, depending on the specific reaction conditions and purification.
Visualizing the Synthetic Strategy
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the strategic advantage of using this compound.
The true power of the bromo-substituent is realized in subsequent synthetic steps, where it acts as a linchpin for molecular diversification.
The decision to use this compound can be guided by a logical workflow that considers the desired attributes of the final product.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
HPLC vs. GC-MS for the Analysis of 4-Bromobenzylhydrazine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of analytical technique is paramount for monitoring reaction progress, identifying byproducts, and ensuring the quality of the final product. When working with reactive intermediates like 4-Bromobenzylhydrazine, selecting an appropriate analytical method is critical. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its reactions, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like hydrazines. |
| Derivatization | Not always necessary, but can be used to enhance detection. | Typically required for this compound to increase volatility and prevent on-column degradation. |
| Sensitivity | Good, with UV detectors being common. Sensitivity can be enhanced with more specific detectors like mass spectrometers (LC-MS). | Excellent, especially with a mass spectrometer as the detector, allowing for low-level impurity identification. |
| Compound Identification | Based on retention time relative to standards. Confirmation requires a mass spectrometer (LC-MS). | Provides definitive identification based on mass spectra and fragmentation patterns. |
| Typical Use Case | Quantifying the starting material and major products in a reaction mixture. | Identifying and quantifying volatile impurities and reaction byproducts, especially at trace levels. |
Reaction Pathway: Self-Coupling of this compound
A known reaction of this compound is a self-coupling reaction, which can occur under certain conditions. This reaction is important to monitor as it reduces the yield of the desired product and introduces impurities.
Cytotoxicity of Substituted Benzylhydrazines: A Comparative Analysis for Drug Discovery
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various substituted benzylhydrazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from recent studies and aims to facilitate the identification of promising candidates for further investigation in cancer therapy. The structure-activity relationships revealed through these comparisons can guide the rational design of novel, more potent, and selective anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of different substituted benzylhydrazine derivatives has been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines to assess selectivity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater cytotoxic potential.
| Compound Class | Substitution | Cell Line | IC50 (µM) | Reference |
| N-benzyl indole-derived hydrazones | Phenyl | MDA-MB-231 (Triple-negative breast cancer) | 17.2 ± 0.4 | [1] |
| Benzyl | MDA-MB-231 | 43.4 ± 0.2 | [1] | |
| 3-Chlorophenyl | MDA-MB-231 | 22.6 ± 0.1 | [1] | |
| 2-Chlorophenyl | MDA-MB-231 | 19.6 ± 0.5 | [1] | |
| 4-(Trifluoromethyl)benzyl | MDA-MB-231 | - | [1] | |
| 2-(Trifluoromethyl)benzyl | MDA-MB-231 | - | [1] | |
| 4-Methoxyphenyl | MDA-MB-231 | - | [1] | |
| Various | MCF-10A (Normal breast epithelial) | >50 | [1] | |
| N'-E-benzylidene benzohydrazide | Unsubstituted | UM-UC-3 (Bladder cancer) | 2719 (at 100 µM), 1027 (at 50 µM) | [2] |
| Unsubstituted | MDA-MB-231 | 482 (at 100 µM), 1334 (at 50 µM) | [2] | |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | N-[(4-nitrophenyl)methylidene] | LN-229 (Glioblastoma) | 0.77 | [3] |
| Benzylidene hydrazine benzamides | Various | A549 (Lung cancer) | 10.88 ± 0.82 ppm | [4] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the duration of compound exposure.
Structure-Activity Relationship Insights
The cytotoxic activity of benzylhydrazine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[1][5]
-
Substituents on the Benzyl Group: The presence of a phenyl substitution on the hydrazide moiety of N-benzyl indole-derived hydrazones resulted in greater cytotoxicity compared to a benzyl group.[1]
-
Electron-donating vs. Electron-withdrawing Groups: A methoxy group (+I effect) at the 4-position of the phenyl ring showed more potent inhibition of cancer cells than a trifluoromethyl group (-I effect) at the same position.[1]
-
Positional Isomerism: The position of substituents plays a crucial role. For instance, a 2-chlorophenyl substituent led to a lower IC50 value (higher potency) than a 3-chlorophenyl substituent in N-benzyl indole-derived hydrazones.[1] Similarly, a 4-(trifluoromethyl)benzyl group demonstrated better inhibition than a 2-(trifluoromethyl)benzyl group.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cytotoxicity studies. The following are summaries of common assays used to evaluate the cytotoxicity of substituted benzylhydrazines.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells, such as MDA-MB-231, are seeded in a 96-well plate and incubated to allow for cell adhesion.[1][5]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzylhydrazine derivatives (e.g., 6.5 µM, 12.5 µM, 25 µM, and 50 µM) and incubated for a specified period (e.g., 24 or 72 hours).[1][5]
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm).[5] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[1]
Resazurin Assay
The Resazurin assay is another metabolic indicator used to measure cell viability.
-
Cell Culture: Caco-2 cells are seeded in a 24-well plate and cultured until they reach approximately 80% confluence.[6]
-
Cell Washing: The cells are washed with a pre-warmed phosphate-buffered saline (PBS) solution.[6]
-
Compound Incubation: Test compounds, along with positive and negative controls, are added to the cell culture in triplicate.[6]
-
Resazurin Addition: After an incubation period, a resazurin solution is added, which is reduced by viable cells to the fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence is measured to determine the percentage of viable cells.
CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt.
-
Compound Application: The N'-E-benzylidene benzohydrazide compound is administered to the cancer cell lines (e.g., UM-UC-3 and MDA-MB-231) at various concentrations.[2]
-
Absorbance Reading: After incubation, the absorbance is measured using an ELISA reader.[2]
-
Data Analysis: The IC50 value is calculated from the inhibition graph using software such as GraphPad Prism.[2]
Visualizing the Research Process
Caption: Workflow for the synthesis, in vitro cytotoxicity testing, and structure-activity relationship analysis of substituted benzylhydrazines.
Caption: Proposed mechanism of action for N-benzyl indole-derived hydrazones involving the inhibition of the EGFR signaling pathway.[1]
References
- 1. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 4-Bromobenzylhydrazine: A Comparative Guide to Literature Methods
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 4-Bromobenzylhydrazine, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several literature-documented methods. This guide provides an objective comparison of two prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform methodological choices.
Comparison of Synthetic Methods
Two primary methods for the synthesis of this compound are prevalent in the literature: the direct alkylation of hydrazine hydrate and a method involving the use of a protected hydrazine derivative, tert-butyl carbazate. The choice between these methods often involves a trade-off between reaction simplicity, yield, and the need for protecting groups.
| Parameter | Method 1: Direct Alkylation of Hydrazine Hydrate | Method 2: Alkylation of tert-Butyl Carbazate |
| Starting Materials | 4-Bromobenzyl bromide, Hydrazine hydrate, Sodium carbonate | 4-Bromobenzyl bromide, tert-Butyl carbazate, Base (e.g., K2CO3), Trifluoroacetic acid (for deprotection) |
| Reaction Steps | One-step alkylation | Two steps: Alkylation followed by deprotection |
| Reported Yield | 42%[1] | Potentially higher yields for alkylation of protected hydrazines (specific yield for this substrate not detailed in general literature) |
| Key Reagents | Hydrazine hydrate, Sodium carbonate | tert-Butyl carbazate, Trifluoroacetic acid |
| Reaction Conditions | Methanol, 45-50 °C, 3 hours[1] | Alkylation: Acetonitrile or similar solvent, room temperature; Deprotection: Dichloromethane or similar solvent |
| Advantages | Simple, one-pot reaction | Potentially higher selectivity and yield, avoids over-alkylation |
| Disadvantages | Lower reported yield, potential for side reactions (di-alkylation) | Requires an additional deprotection step, use of a protecting group |
Experimental Protocols
Method 1: Direct Alkylation of Hydrazine Hydrate
This method, reported by Savin, V. I., involves the direct reaction of 4-bromobenzyl bromide with hydrazine hydrate.
Procedure: [1]
-
To a solution of 4-bromobenzyl bromide in methanol, add sodium carbonate.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture at 45-50 °C for 3 hours.
-
After the reaction is complete, the product, this compound, is isolated and purified to yield 42%.
Method 2: Alkylation of tert-Butyl Carbazate followed by Deprotection
This two-step approach utilizes a protected form of hydrazine to potentially achieve higher yields and avoid the formation of di-substituted byproducts. While a specific protocol for this compound is not explicitly detailed with a yield in the general literature, the following represents a typical procedure based on the alkylation of tert-butyl carbazate.
Step 1: Synthesis of tert-Butyl 2-(4-bromobenzyl)hydrazine-1-carboxylate
-
Dissolve tert-butyl carbazate in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate.
-
To this mixture, add 4-bromobenzyl bromide and stir at room temperature.
-
Monitor the reaction for completion.
-
Upon completion, the intermediate product is isolated by filtration and concentration of the filtrate.
Step 2: Deprotection to yield this compound
-
Dissolve the crude tert-butyl 2-(4-bromobenzyl)hydrazine-1-carboxylate in a solvent like dichloromethane.
-
Add trifluoroacetic acid to remove the Boc protecting group.
-
Stir the reaction at room temperature until the deprotection is complete.
-
The final product, this compound, is then isolated and purified.
Synthesis Pathways and Logic
The selection of a synthetic route can be visualized as a decision-making workflow. The direct alkylation method offers a more straightforward path, while the protected hydrazine route involves more steps but potentially offers greater control and higher purity.
References
Safety Operating Guide
Proper Disposal of 4-Bromobenzylhydrazine: A Procedural Guide
The proper disposal of 4-Bromobenzylhydrazine is critical for laboratory safety and environmental protection. As a halogenated organic compound, it requires handling with caution and disposal as hazardous waste. This guide provides essential information on its safe handling and disposal procedures.
Key Hazards and Safety Precautions
Based on analogous compounds, this compound should be presumed to be hazardous. Similar brominated organic hydrazines and benzylamines are known to be:
-
Corrosive: Causing severe skin burns and eye damage.
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritating: May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A lab coat, and in cases of potential significant exposure, a chemical-resistant apron or suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound is unavailable, the following table illustrates the types of information that are critical for its proper disposal, based on data for similar compounds.
| Parameter | Guideline | Significance for Disposal |
| GHS Hazard Classifications | Data not available. Likely to be classified as corrosive, acutely toxic, and a skin/eye irritant. | Dictates the required hazard labeling on the waste container and the necessary handling precautions. |
| Solubility in Water | Data not available. Many related compounds have low water solubility. | Insoluble compounds should not be disposed of down the drain. This also informs spill cleanup procedures. |
| Incompatible Materials | Data not available. Generally, avoid strong oxidizing agents, strong bases, and metals. | Prevents dangerous chemical reactions within the waste container. Waste must be segregated from incompatible materials. |
| Hazardous Decomposition | Data not available. Thermal decomposition is likely to produce toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide gas. | Informs fire-fighting measures and highlights the hazards of improper disposal through incineration without controls. |
Step-by-Step Disposal Protocol
This protocol provides a general procedure for the disposal of small quantities of this compound typically found in a research setting.
1. Waste Identification and Segregation:
- Classify waste containing this compound as Halogenated Organic Solid Waste .
- Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.
2. Waste Collection:
- Use a designated, chemically resistant, and sealable container for solid hazardous waste. The container must be in good condition with a secure lid.
- Carefully transfer the waste into the container, minimizing the creation of dust. A scoop or spatula should be used.
- Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste ".
- The label must include the full chemical name: "This compound " and its CAS Number: 45811-94-7 .
- Indicate the primary hazards (e.g., Corrosive, Toxic).
- Include the date when the waste was first added to the container.
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
- Ensure the storage area is away from incompatible materials.
5. Final Disposal:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Do not attempt to dispose of this compound in the regular trash or down the drain.
Spill Management:
-
For small spills:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
For large spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guidance for Handling 4-Bromobenzylhydrazine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromobenzylhydrazine (CAS No. 45811-94-7) was not publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling hydrazine derivatives and halogenated organic compounds. It is imperative that all users obtain and thoroughly review the official SDS from their chemical supplier before commencing any work. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's specific safety and handling information.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
Hydrazine derivatives are classified as Particularly Hazardous Substances (PHS) and present significant health risks. Acute and chronic exposure should be strictly avoided. As a brominated organic compound, this compound is expected to be a hazardous substance requiring careful handling.
Potential Hazards of Hydrazine Derivatives:
-
Toxicity: Acutely toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Corrosivity: Can cause severe burns to the skin and eyes upon contact.[1][2]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[1][2]
-
Sensitization: May act as a sensitizer, causing allergic reactions upon repeated exposure.[1][2]
-
Reactivity: Can be reactive and unstable. Hydrazines are sensitive to heat, light, moisture, and friction.[1] They are strong reducing agents and should not be stored near oxidizing agents or acids.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the minimum required PPE based on guidelines for handling hydrazine compounds.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for splash protection.[4] For prolonged contact or immersion, consult the glove manufacturer's resistance guide. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles must be worn to protect against splashes.[1] A full-face shield is required when there is a significant splash hazard.[4] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat provides protection against splashes and potential fire hazards.[1] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2] |
Operational Plan: Handling and Storage Protocol
A designated area within the laboratory should be established for the handling of this compound. This area must be clearly marked as a "Particularly Hazardous Substance" work area.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents before handling the compound.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Chemical Transfer: Conduct all transfers of this compound within the fume hood. Use spark-proof tools if applicable. Ground and bond containers when transferring large quantities to prevent static discharge.[4]
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate all surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream. Wash hands thoroughly with soap and water after handling.
Storage Requirements:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[4]
-
Keep containers tightly closed and store in secondary containment.[4]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. 3. Seek immediate medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4] |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention.[1] |
| Spill | 1. Treat any spill as a major incident. Evacuate the immediate area and notify your supervisor and institutional Environmental Health and Safety (EHS) office. 2. Do not attempt to clean up the spill yourself.[1] 3. First responders must wear appropriate PPE, including respiratory protection.[4] |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This includes contaminated PPE, absorbent materials, and empty containers. Do not mix with non-halogenated waste.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this material down the drain or in regular trash.
Workflow for Handling this compound
Caption: General workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
